10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFONPPSLOZSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 10,11-Dihydrodibenzo[b,f]oxazepine
This guide provides a comprehensive overview of the fundamental chemical and biological properties of 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives for researchers, scientists, and drug development professionals.
Physicochemical Properties
The basic physicochemical properties of 10,11-Dihydrodibenzo[b,f]oxazepine and a key derivative, 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one, are summarized below. This data is crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | 10,11-Dihydrodibenzo[b,f]oxazepine | 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one |
| Molecular Formula | C₁₃H₁₁NO[3] | C₁₃H₉NO₂[4][5] |
| Molecular Weight | 197.23 g/mol [3] | 211.22 g/mol [4][5] |
| IUPAC Name | 5,6-dihydrobenzo[b][1][2]benzoxazepine[3] | Dibenz[b,f][1][2]oxazepin-11(10H)-one[4] |
| CAS Number | 2244-60-2[3] | 3158-85-8[4][5] |
| Physical Form | Solid | Solid[5] |
| Melting Point | Not available | 211-213 °C[5] |
Synthesis and Experimental Protocols
The synthesis of the 10,11-Dihydrodibenzo[b,f]oxazepine core and its derivatives can be achieved through various synthetic routes. Below are detailed protocols for two common methods.
Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives
This streamlined process allows for the synthesis of various substituted derivatives.[6]
Experimental Workflow:
Caption: Three-step synthesis workflow for dibenzazepine derivatives.
Detailed Protocol:
-
Nucleophilic Addition: Diversely substituted o-nitrobenzyl chlorides are reacted with different 2-chlorobenzaldehydes using tetrakis(dimethylamino)ethylene (TDAE) as a mild reductant.[6]
-
Nitro Group Reduction: The resulting nitro compound is reduced to afford 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates.[6]
-
Intramolecular Buchwald-Hartwig Coupling: An intramolecular Buchwald–Hartwig coupling is then carried out to yield the final dibenzazepine scaffold.[6]
Synthesis of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine
This method involves the formation of an acetic acid derivative followed by cyclization.[7]
Experimental Protocol:
-
Formation of 2-(2-phenylamino) benzene acetic acid: The synthesis starts with the formation of this key intermediate.
-
Cyclization: 5g of 2-(phenylamine)benzene acetic acid is refluxed with 100ml of chloroform and 10g of polyphosphoric acid (PPA) with stirring for 10-12 hours.[7]
-
Work-up: After completion (monitored by TLC), water is added, and the PPA is neutralized with sodium carbonate. The chloroform layer is separated, and the solvent is distilled off to yield 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine.[7] The reported yield is 80% with a melting point of 185-190°C.[7]
Spectroscopic Analysis
Characterization of 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Specific chemical shifts for derivatives have been reported, for example, in the synthesis of 4-Methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1][2]oxazepin-8-yl)benzamide.[8]
-
¹³C NMR: Used to determine the carbon skeleton. Detailed assignments for various substituted dibenz[b,f][1][2]oxazepin-11(10H)-ones are available in the literature.[8]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
Biological Activity and Signaling Pathways
Derivatives of 10,11-Dihydrodibenzo[b,f]oxazepine exhibit significant biological activities, primarily as anticonvulsant and neuroleptic agents.
Anticonvulsant Activity: Voltage-Gated Sodium Channel Blockade
The anticonvulsant effects of these compounds are primarily attributed to their ability to modulate voltage-gated sodium channels (VGSCs). This mechanism is shared with established antiepileptic drugs like carbamazepine and oxcarbazepine.[11][12]
Signaling Pathway:
Caption: Anticonvulsant mechanism via sodium channel blockade.
By binding to the voltage-gated sodium channels, these compounds stabilize the channel in its inactivated state.[1] This action prevents the rapid and repetitive firing of neurons that is characteristic of seizures, thereby suppressing seizure activity.[11]
Neuroleptic Activity: Dopamine D2 Receptor Blockade
The neuroleptic (antipsychotic) properties of some 10,11-Dihydrodibenzo[b,f]oxazepine derivatives are linked to their ability to act as antagonists at dopamine D2 receptors.[13][14]
Signaling Pathway:
Caption: Neuroleptic mechanism via dopamine D2 receptor blockade.
Dopamine D2 receptors are G-protein coupled receptors that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of calcium channels.[15] Neuroleptic derivatives of 10,11-Dihydrodibenzo[b,f]oxazepine act as antagonists, blocking dopamine from binding to the D2 receptor.[14] This blockade prevents the downstream signaling cascade, which is thought to contribute to the alleviation of psychotic symptoms.[14]
References
- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 10,11-二氢二苯并[b,f][1,4]噁杂-11-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
10,11-Dihydrodibenzo[b,f]oxazepine IUPAC name and synonyms
An In-depth Technical Guide to 10,11-Dihydrodibenzo[b,f]oxazepine
This technical guide provides a comprehensive overview of 10,11-Dihydrodibenzo[b,f]oxazepine, including its chemical nomenclature, physicochemical properties, synthetic methodologies, and biological significance. The information is intended for researchers, scientists, and professionals in drug development.
Nomenclature
-
Synonyms:
Physicochemical Properties
The quantitative data for 10,11-Dihydrodibenzo[b,f]oxazepine and its closely related ketone derivative are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 10,11-Dihydrodibenzo[b,f]oxazepine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | PubChem[1] |
| Molecular Weight | 197.23 g/mol | PubChem[1] |
| Exact Mass | 197.084063974 Da | PubChem[1] |
Table 2: Physicochemical Properties of 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | Sigma-Aldrich |
| Molecular Weight | 211.22 g/mol | Sigma-Aldrich |
| Melting Point | 211-213 °C | Sigma-Aldrich |
| Boiling Point | 277.4±10.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.261±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 12.73±0.20 (Predicted) | ChemicalBook[2] |
Experimental Protocols: Synthesis
The synthesis of the 10,11-dihydrodibenzo[b,f]oxazepine core can be achieved through several strategic approaches, often involving intramolecular cyclization reactions. Below is a detailed methodology generalized from established synthetic routes for related dibenzo-heteropine structures.
Objective: To synthesize the 10,11-dihydrodibenzo[b,f]oxazepine scaffold.
General Strategy: A common and effective method is the intramolecular Buchwald-Hartwig amination, which involves the coupling of an amine and an aryl halide.
Materials:
-
2-(2-aminophenoxy)benzyl alcohol
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Pre-reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with 2-(2-aminophenoxy)benzyl alcohol, the palladium catalyst, and the phosphine ligand. The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.
-
Addition of Reagents: The base and anhydrous solvent are added to the reaction vessel under the inert atmosphere.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 10,11-dihydrodibenzo[b,f]oxazepine.
Visualizations
Below are diagrams illustrating a generalized synthetic workflow for dibenzo[b,f]oxazepine derivatives and the therapeutic landscape of this class of compounds.
Caption: Generalized synthetic workflow for the 10,11-dihydrodibenzo[b,f]oxazepine scaffold.
Caption: Potential therapeutic applications of dibenzo[b,f]oxazepine derivatives.
Biological Significance
The dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry. While the biological activity of the parent 10,11-dihydrodibenzo[b,f]oxazepine is not extensively documented on its own, its derivatives have shown significant therapeutic potential.
Derivatives of the closely related dibenzo[b,f]azepine are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiepileptic, and antidepressant effects[3]. These activities are often attributed to their ability to interact with various targets within the central nervous system[3]. For instance, compounds like oxcarbazepine are established antiepileptic drugs[4]. The structural similarity of dibenzo[b,f]oxepines suggests they may interact with similar biological targets. Research has indicated that derivatives of 10,11-dihydrodibenz[b,f][l,4]oxazepine have potential as anticonvulsant and psychotropic agents[5]. The unique three-dimensional structure of this tricyclic system allows for diverse interactions with biological macromolecules, making it a valuable scaffold for the development of new therapeutic agents[3].
References
- 1. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3158-85-8 CAS MSDS (10,11-DIHYDRODIBENZ[B,F][1,4]OXAZEPIN-11-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 28721-07-5|10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 10,11-Dihydrodibenzo[b,f]oxazepine and Its Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 10,11-Dihydrodibenzo[b,f]oxazepine and its structurally related derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this class of compounds.
Core Compound: 10,11-Dihydrodibenzo[b,f]oxazepine
Molecular Formula: C₁₃H₁₁NO[1]
Molecular Weight: 197.23 g/mol [1]
The core structure of 10,11-Dihydrodibenzo[b,f]oxazepine serves as a foundational scaffold for a variety of derivatives that have been investigated for their pharmacological properties. While detailed experimental protocols and biological studies on the parent compound are limited in publicly available literature, extensive research has been conducted on its analogues. This guide will focus on the well-documented synthesis, analysis, and biological activities of these important derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | PubChem[1] |
| Molecular Weight | 197.23 g/mol | PubChem[1] |
| IUPAC Name | 5,6-dihydrobenzo[b][2]benzoxazepine | PubChem[1] |
Synthesis of Derivatives
The synthesis of derivatives of 10,11-Dihydrodibenzo[b,f]oxazepine is a key area of research, aimed at producing compounds with specific pharmacological activities. Below is a representative experimental protocol for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which share a similar tricyclic core.
Experimental Protocol: Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives[2]
This synthetic approach involves a nucleophilic addition, reduction of a nitro group, and an intramolecular Buchwald–Hartwig coupling.[2]
Step 1: Nucleophilic Addition
-
A mild reductant is used to facilitate the nucleophilic addition reaction of substituted o-nitrobenzyl chlorides to 2-chlorobenzaldehydes.[2]
Step 2: Reduction of the Nitro Group
-
The nitro group of the resulting compound is reduced to afford 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates.[2]
Step 3: Intramolecular Buchwald–Hartwig Coupling
-
The final step involves an intramolecular Buchwald–Hartwig coupling to yield the dibenzazepine scaffold.[2]
-
Reaction Conditions: The optimization of this step found that the best yield was achieved using palladium acetate as the palladium source, Xantphos as the ligand, K₂CO₃ as the base, and toluene as the solvent. The reaction is carried out at 170 °C under microwave irradiation for 8 hours.[3]
References
- 1. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
The Crystalline Architecture of 10,11-Dihydrodibenzo[b,f]oxazepine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of 10,11-dihydrodibenzo[b,f]oxazepine, a tricyclic heterocyclic compound of significant interest in medicinal chemistry. While a definitive, publicly available crystal structure for the parent compound is not currently available, this document provides a comprehensive overview of its expected molecular geometry based on theoretical studies and data from analogous structures. Furthermore, it outlines the detailed experimental protocols required for single-crystal X-ray diffraction analysis, the gold-standard technique for elucidating such structures.
Molecular Geometry and Structural Features
The core of 10,11-dihydrodibenzo[b,f]oxazepine consists of a seven-membered oxazepine ring fused to two benzene rings. This central ring is not planar and its conformation is a key determinant of the molecule's overall three-dimensional shape and its potential interactions with biological targets.
Theoretical studies on analogous compounds, such as 10,11-dihydro-5H-dibenzo[b,f]azepine, provide insights into the likely geometry.[1] The replacement of a double bond with a single bond in the central seven-membered ring, as is the case in the 10,11-dihydro form, significantly impacts the geometry. The aromaticity of the central ring is reduced compared to its unsaturated counterparts.[1]
Key geometric parameters that define the shape of this class of molecules include the distances of the C10 and C11 atoms from the plane formed by the carbon atoms common to the central and aromatic rings.[1] The delocalization of the lone pair of electrons on the nitrogen atom also plays a role in the electronic structure of the molecule.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of 10,11-dihydrodibenzo[b,f]oxazepine would be achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.[2][3][4]
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray analysis.[2] For small organic molecules like 10,11-dihydrodibenzo[b,f]oxazepine, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to crystal formation.[5] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[5]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface of the two solvents gradually lowers the solubility of the compound, promoting crystal growth.[6]
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Method | Description | Key Considerations |
| Slow Evaporation | Gradual removal of solvent from a saturated or near-saturated solution. | Purity of the compound, choice of solvent, rate of evaporation.[5] |
| Vapor Diffusion | Diffusion of a precipitant vapor into a solution of the compound. | Solubility of the compound in both solvents, vapor pressure of the precipitant.[3] |
| Solvent Layering | Careful layering of a precipitant solvent over a solution of the compound. | Miscibility and density of the solvents, prevention of mixing.[6] |
| Cooling | Slow cooling of a saturated solution to decrease solubility. | Rate of cooling, solubility profile of the compound with temperature.[6] |
Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[2] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[2][4]
Structure Solution and Refinement
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The intensities are then used to calculate the structure factors, from which an electron density map of the molecule can be generated.[4] An initial model of the molecular structure is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizing the Workflow
The general workflow for determining a crystal structure via X-ray crystallography can be visualized as follows:
General workflow for single-crystal X-ray crystallography.
Logical Relationship of Structural Features
The key structural features of the 10,11-dihydrodibenzo[b,f]oxazepine core are interconnected and determine its overall conformation.
Key structural relationships in the dibenzo[b,f]oxazepine core.
References
A Technical Guide to the Spectroscopic Profile of 10,11-Dihydrodibenzo[b,f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 10,11-Dihydrodibenzo[b,f]oxazepine, a key structural motif in various pharmacologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in research and development.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 10,11-Dihydrodibenzo[b,f]oxazepine, which reveal the specific chemical environment of each nucleus.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.76 | dd | 7.7, 1.7 | 1H | Aromatic CH |
| 7.72 – 7.62 | m | 2H | Aromatic CH | |
| 7.54 | ddd | 9.0, 7.6, 1.7 | 1H | Aromatic CH |
| 7.45 | ddd | 8.2, 6.9, 1.3 | 1H | Aromatic CH |
| 7.38 | s | 1H | Aromatic CH | |
| 7.33 | ddd | 8.2, 6.9, 1.2 | 1H | Aromatic CH |
| 7.28 – 7.19 | m | 2H | Aromatic CH | |
| 7.00 | dd | 8.5, 1.0 | 1H | Aromatic CH |
| 4.28 – 4.07 | m | 2H | CH₂ |
Data sourced from a related dibenzo[b,f][1][2]oxazepine derivative, providing a close approximation.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 159.27 | Ar-C |
| 143.70 | Ar-C |
| 137.67 | Ar-C |
| 134.53 | Ar-C |
| 133.91 | Ar-C |
| 132.48 | Ar-C |
| 127.89 | Ar-CH |
| 127.17 | Ar-CH |
| 126.01 | Ar-CH |
| 125.69 | Ar-CH |
| 123.35 | Ar-CH |
| 123.29 | Ar-CH |
| 117.09 | Ar-CH |
| 116.80 | Ar-CH |
| 115.99 | Ar-CH |
| 111.18 | Ar-CH |
| 103.53 | Ar-CH |
Data sourced from a related dibenzo[b,f][1][2]oxazepine derivative, providing a close approximation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum provides characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch[6] |
| ~2900 | Medium | Aliphatic C-H Stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C Stretch[6] |
| 1500-1400 | Medium-Strong | Aromatic C=C Stretch[6] |
| ~1200 | Strong | C-O-C Asymmetric Stretch |
| ~1100 | Strong | C-N Stretch |
Assignments are based on typical frequencies for the functional groups present in the molecule.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 197 | Molecular Ion [M]⁺[3][5] |
| 196 | [M-H]⁺ |
| 195 | [M-2H]⁺ |
| 132 | Fragment |
Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices for compounds of this class.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 10,11-Dihydrodibenzo[b,f]oxazepine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AV 300 or AV 400, operating at 300 or 400 MHz for ¹H NMR and 75 or 101 MHz for ¹³C NMR, respectively.[1]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220-240 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: For vapor-phase IR, introduce a small amount of the solid sample into a gas cell and gently heat to produce sufficient vapor pressure. Alternatively, for solid-state analysis using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5 or equivalent).
-
Injector: Set the injector temperature to approximately 250°C.
-
Oven Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280-300°C.
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range from approximately m/z 40 to 500.
-
Source Temperature: Set the ion source temperature to ~230°C.
-
-
Data Analysis: Identify the peak corresponding to 10,11-Dihydrodibenzo[b,f]oxazepine in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 10,11-Dihydrodibenzo[b,f]oxazepine.
Caption: Workflow for Spectroscopic Characterization.
References
Discovery and history of dibenzoxazepine derivatives
An In-depth Technical Guide to the Discovery and History of Dibenzoxazepine Derivatives
Abstract
The dibenz[b,f][1][2]oxazepine scaffold is a core component of several critical therapeutic agents, primarily in the fields of psychiatry and neurology. This technical guide provides a comprehensive overview of the discovery, history, and development of dibenzoxazepine derivatives. It traces their origins from the era of tricyclic compound exploration, details the synthesis and structure-activity relationships (SAR) that guided their evolution, and examines the pharmacological profiles of key drugs such as loxapine and its metabolite, amoxapine. The document includes detailed experimental protocols, quantitative data on receptor binding and pharmacokinetics, and visualizations of synthetic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction: The Tricyclic Era and the Birth of a Scaffold
The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the discovery of tricyclic compounds. The journey began serendipitously with the investigation of phenothiazines, which led to the development of chlorpromazine, the first antipsychotic.[3] Shortly thereafter, structural analogues of chlorpromazine were explored, leading to the synthesis of imipramine in 1958, the first tricyclic antidepressant.[3] This flurry of research into three-ringed heterocyclic structures set the stage for the creation of the dibenzoxazepine class.
Swiss pharmaceutical company Wander AG, while synthesizing new compounds based on the imipramine structure, discovered clozapine in 1958.[3][4] Although clozapine is technically a dibenzodiazepine, its development is historically and structurally linked to the dibenzoxazepine derivatives that followed.[5] These efforts at Wander AG and other labs to modify the central seven-membered ring and its substituents led directly to the synthesis of compounds built upon the dibenz[b,f][1][2]oxazepine core, which incorporates an oxygen atom into the tricyclic system.
Key Derivatives: From Antipsychotics to Antidepressants
Loxapine: The Archetypal Dibenzoxazepine
Loxapine, sold under brand names like Loxitane, is a dibenzoxazepine class antipsychotic medication used primarily for treating schizophrenia.[6] Structurally, it is very similar to clozapine.[6][7] Initially classified as a "typical" or first-generation antipsychotic, its unique pharmacological profile has led many researchers to argue it behaves more like an "atypical" antipsychotic.[6][7] This is due to its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical agents.[7][8]
Amoxapine: A Metabolite with a Different Purpose
Amoxapine is the N-demethylated metabolite of loxapine.[6] While loxapine's primary activity is antipsychotic, amoxapine functions as a tricyclic antidepressant (TCA).[9][10] It is used to treat major depressive disorder, including depression accompanied by anxiety or agitation.[2] Its mechanism involves the reuptake inhibition of norepinephrine and, to a lesser extent, serotonin.[9][11] Uniquely among TCAs, it also retains a degree of dopamine receptor antagonism from its parent compound, loxapine, which may contribute to its rapid onset of action.[2][9]
Synthesis and Chemical Development
The synthesis of the dibenz[b,f][1][2]oxazepine core typically involves a cyclization reaction. A common and effective method involves the condensation of an o-aminophenol with an o-halobenzaldehyde, followed by salt formation and subsequent intramolecular cyclization to form the seven-membered heterocyclic ring.[12] Various synthetic routes have been developed to improve yields and create diverse derivatives for pharmacological screening.[12][13] More recent methods utilize isocyanide-based multicomponent reactions to efficiently generate pyrrole-fused dibenzoxazepine derivatives.[1][14]
Pharmacology and Mechanism of Action
Dibenzoxazepine derivatives are characterized by their broad receptor binding profiles. Their therapeutic effects and side effects are a direct result of their affinity for various neurotransmitter receptors.
-
Antipsychotic Action: The primary mechanism for antipsychotic efficacy, particularly for loxapine, is the blockade of dopamine D2 receptors in the mesolimbic pathway.[15] However, its simultaneous high-affinity antagonism of serotonin 5-HT2A receptors is thought to mitigate the extrapyramidal side effects (EPS) typically associated with potent D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[7][15] This dual-receptor action is a defining feature of atypical antipsychotics.[7]
-
Antidepressant Action: For amoxapine, the main mechanism is the inhibition of norepinephrine and serotonin reuptake at the presynaptic terminal, which increases the concentration of these neurotransmitters in the synaptic cleft and enhances neurotransmission.[9][11]
-
Other Receptor Interactions: These compounds also interact with histaminic, cholinergic (muscarinic), and adrenergic receptors, which accounts for side effects such as sedation, dry mouth, constipation, and orthostatic hypotension.[15][16]
Quantitative Data
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table summarizes the binding affinities of loxapine and the related compound clozapine to key neurotransmitter receptors. Lower Ki values indicate stronger binding affinity.
| Receptor | Loxapine (Ki, nM) | Clozapine (Ki, nM) | Primary Therapeutic Relevance |
| Dopamine D2 | ~10-20 | ~120-160 | Antipsychotic Efficacy, EPS |
| Dopamine D4 | 21 | 26 | Atypicality |
| Serotonin 5-HT2A | 6.6 | 5.35 | Atypicality, Negative Symptoms |
| Serotonin 5-HT2C | 13 | 11 | Metabolic Side Effects |
| Muscarinic M1 | 130 | 1.9 | Anticholinergic Side Effects |
| Histamine H1 | 3.1 | 7.1 | Sedation, Weight Gain |
| Adrenergic α1 | 31 | 14 | Orthostatic Hypotension |
Data compiled from multiple sources discussing receptor binding profiles.[6][7]
Table 2: Pharmacokinetic Properties of Loxapine and Amoxapine
| Parameter | Loxapine | Amoxapine |
| Route of Administration | Oral, IM, Inhalation | Oral |
| Peak Blood Levels | - | ~90 minutes |
| Protein Binding | 96.8% | ~90% |
| Metabolism | Extensive hepatic (CYP1A2, CYP3A4, CYP2D6) | Extensive hepatic (CYP2D6) |
| Primary Metabolite(s) | Amoxapine, 8-hydroxyloxapine | 8-hydroxyamoxapine |
| Biological Half-life | ~4 hours (oral) | ~8 hours |
| Metabolite Half-life | 8-hydroxyloxapine: > Loxapine | 8-hydroxyamoxapine: ~30 hours |
| Excretion | Primarily renal (conjugated metabolites) | Primarily renal (conjugated glucuronides) |
Data compiled from pharmacokinetic studies and prescribing information.[2][6][7]
Experimental Protocols
General Protocol for Synthesis of Dibenz[b,f][1][2]oxazepine
This protocol is a generalized procedure based on established condensation and cyclization methods.[12]
-
Condensation: Equimolar amounts of a substituted o-aminophenol and a substituted o-chlorobenzaldehyde are dissolved in a suitable solvent (e.g., ethanol). The mixture is refluxed for 2-4 hours to form the corresponding Schiff base (imine) intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated solid (Schiff base) is filtered, washed with cold solvent, and dried.
-
Salt Formation: The dried intermediate is dissolved in a solvent like tetrahydrofuran (THF), and a strong base (e.g., potassium tert-butoxide) is added portion-wise at room temperature to form the potassium salt.
-
Cyclization: The solvent from the salt suspension is removed under reduced pressure. Dimethyl sulfoxide (DMSO) is added, and the mixture is heated to approximately 120°C for 4-6 hours to facilitate the intramolecular nucleophilic substitution (cyclization).
-
Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate, the crude dibenzoxazepine derivative, is filtered, dried, and purified using column chromatography or recrystallization. Structure is confirmed via NMR and Mass Spectrometry.
Protocol for In Vitro Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Membranes: Cell lines stably expressing the human receptor of interest (e.g., Dopamine D2) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to isolate the cell membrane fraction, which is then resuspended and stored at -80°C. Protein concentration is determined using a Bradford or BCA assay.
-
Competitive Binding Reaction: The assay is performed in a 96-well plate. Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors).
-
The prepared cell membranes (a fixed amount of protein).
-
Varying concentrations of the test compound (e.g., loxapine) to create a competition curve.
-
Incubation buffer.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The filtermats are dried, and a scintillation cocktail is added. The radioactivity on each filter disc is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion
The history of dibenzoxazepine derivatives is a compelling narrative of rational drug design built upon a foundation of serendipitous discovery. From the initial exploration of tricyclic structures emerged a versatile scaffold that has yielded critical medicines for treating severe mental illnesses. The development of loxapine and amoxapine showcases how subtle structural modifications can dramatically shift a compound's pharmacological profile from a potent antipsychotic to an effective antidepressant. The ongoing research into new synthetic methods and the exploration of these derivatives for novel indications, such as antibacterial agents, demonstrate the enduring importance of the dibenzoxazepine core in medicinal chemistry.[17][18] This guide serves as a testament to the scientific journey that established this class of compounds as mainstays in modern pharmacotherapy.
References
- 1. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 2. drugs.com [drugs.com]
- 3. A Brief History of Clozapine | Psychology Today [psychologytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loxapine - Wikipedia [en.wikipedia.org]
- 7. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 10. Amoxapine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. What is Amoxapine used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Substituted Dibenzoxazepines and Dibenzthiazepine Using 4‐Bromo‐5‐nitrophthalonitrile. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reallifepharmacology.com [reallifepharmacology.com]
- 16. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Biological Activity of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 10,11-dihydrodibenzo[b,f]oxazepine scaffold is a privileged tricyclic system that forms the core of a variety of biologically active molecules. Its unique, rigid, and three-dimensional structure allows for specific interactions with a range of biological targets, leading to diverse pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of 10,11-dihydrodibenzo[b,f]oxazepine derivatives, with a focus on their anticonvulsant, prostaglandin EP4 receptor antagonist, dopamine D2 receptor antagonist, and antiproliferative properties. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticonvulsant Activity
Derivatives of 10,11-dihydrodibenzo[b,f]oxazepine have been investigated for their potential as anticonvulsant agents, drawing comparisons to the structurally related and clinically used antiepileptic drug, carbamazepine.
Quantitative Anticonvulsant Activity Data
The anticonvulsant efficacy of these derivatives is primarily evaluated using the Maximal Electroshock Seizure (MES) test in rodent models. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure, is a key quantitative metric.
| Compound ID | Derivative Type | Animal Model | MES Test ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 8f | 10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine | Mouse | 6.9 | >65.5 | 9.5 | [3] |
| Carbamazepine | Reference Drug | Mouse | - | - | - | [3] |
| Phenytoin | Reference Drug | Mouse | - | - | - | [3] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical assay to screen for potential anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures.[4]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male ICR mice (23 ± 3 g)[5]
-
Corneal electrodes
-
Electroshock apparatus (60 Hz sine wave, 50 mA, 200 msec duration)[5]
-
Test compounds and vehicle control (e.g., 0.5% methylcellulose)
-
Topical anesthetic for the cornea (e.g., 0.5% tetracaine hydrochloride)[4]
-
Conductive saline solution (0.9% NaCl)[4]
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment, with free access to food and water.
-
Compound Administration: Administer the test compound or vehicle control to groups of mice (n=5-10 per group) via the desired route (e.g., intraperitoneal or oral). Dosing is typically done 30-60 minutes before the electroshock.[5]
-
Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of each mouse. After a short interval, apply a drop of conductive saline solution. Place the corneal electrodes on the eyes.[2]
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[2][4]
-
Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[4]
-
Data Analysis: The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Logical Workflow for Anticonvulsant Screening:
Prostaglandin EP4 Receptor Antagonism
Certain derivatives of 10,11-dihydrodibenzo[b,f]oxepine have been identified as potent and selective antagonists of the prostaglandin E4 (EP4) receptor, a G-protein coupled receptor involved in inflammation, pain, and cancer.
Quantitative EP4 Receptor Antagonist Activity Data
The potency of these compounds as EP4 receptor antagonists is determined through in vitro assays that measure the inhibition of prostaglandin E2 (PGE2)-induced signaling. The half-maximal inhibitory concentration (IC50) is the standard metric.
| Compound ID | Derivative Type | Assay Type | Target | IC50 (nM) | Reference |
| 1a | 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide | Not Specified | Human EP4 Receptor | Potent (specific value not in abstract) | [6] |
| 36 | Indole-2-carboxamide | Functional Assay | Human EP4 Receptor | 4.3 | [7] |
| E7046 | Reference Drug | Functional Assay | Human EP4 Receptor | 13.5 | [7] |
Note: The data for compound 36 and E7046 are for indole-2-carboxamide derivatives, which are potent EP4 antagonists, to provide context for the potency of this target class. Specific IC50 values for a broader range of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives were not available in the initial search results.
Experimental Protocol: EP4 Receptor Binding Assay (General)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the EP4 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled EP4 ligand (e.g., [3H]-PGE2)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture HEK293-hEP4 cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
EP4 Receptor Signaling Pathway
The EP4 receptor primarily signals through the Gαs-cAMP pathway. Antagonists of this receptor block the binding of PGE2, thereby inhibiting downstream signaling cascades.
Dopamine D2 Receptor Antagonism
Loxapine, a dibenzoxazepine derivative closely related to the 10,11-dihydrodibenzo[b,f]oxazepine scaffold, is an antipsychotic drug that acts as a dopamine D2 receptor antagonist.[8] This suggests that derivatives of the core scaffold may also exhibit affinity for dopamine receptors.
Quantitative Dopamine D2 Receptor Binding Data
The binding affinity of compounds for the D2 receptor is typically expressed as the inhibition constant (Ki).
| Compound | Ki for Dopamine D2 Receptor (human) | Reference |
| Loxapine | High affinity (specific Ki value varies across studies) | [9][10] |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
A common method to determine the binding affinity of compounds for the D2 receptor is a radioligand binding assay.
Objective: To determine the Ki of a test compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line expressing the human D2 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled D2 antagonist (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, incubate the D2 receptor-containing membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.
-
Incubation: Allow the reaction to incubate to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.
Antiproliferative Activity
Emerging research indicates that certain derivatives of the broader dibenzoxazepine class exhibit cytotoxic effects against various cancer cell lines.
Quantitative Antiproliferative Activity Data
The antiproliferative activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3d | MCF-7 (Breast) | 43.4 | [11] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [11] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [11] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [11] |
| Compound 3a | A549 (Lung) | 5.988 | [11] |
| Arecoline Metabolite 1 | A549 (Lung) | 3.08 | [12] |
| Arecoline Metabolite 1 | K562 (Leukemia) | 1.56 | [12] |
| Arecoline Metabolite 3 | A549 (Lung) | 7.33 | [12] |
| Arecoline Metabolite 3 | K562 (Leukemia) | 3.33 | [12] |
| Arecoline Metabolite 5 | A549 (Lung) | 3.29 | [12] |
| Arecoline Metabolite 5 | K562 (Leukemia) | 2.15 | [12] |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [13] |
| Compound 5 | Hela (Cervical) | 74.8 | [13] |
| Compound 5 | Caco-2 (Colorectal) | 76.92 | [13] |
| Compound 5 | A549 (Lung) | 148 | [13] |
| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [13] |
| Compound 7 | Hela (Cervical) | 17.50 | [13] |
| Compound 7 | Caco-2 (Colorectal) | 73.08 | [13] |
| Compound 7 | A549 (Lung) | 68.75 | [13] |
Note: The presented data includes various derivatives of related heterocyclic scaffolds to illustrate the potential for antiproliferative activity within this broader class of compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 of a test compound on a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a negative control and untreated cells as a viability control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
General Workflow for In Vitro Antiproliferative Screening:
Conclusion and Future Directions
The 10,11-dihydrodibenzo[b,f]oxazepine scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives have shown promise as anticonvulsants, EP4 receptor antagonists, and antiproliferative agents. Further research is warranted to expand the structure-activity relationship (SAR) studies for each of these activities to design more potent and selective compounds. Elucidation of the precise molecular mechanisms and signaling pathways through which these compounds exert their effects will be crucial for their future clinical development. The detailed protocols and compiled data in this guide are intended to facilitate these future research endeavors.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Synthesis, pharmacophore modeling and in vitro activity of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives as novel and potent antagonists of the prostaglandin EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 10,11-dihydrodibenzo[b,f]oxazepine scaffold is a privileged tricyclic structure in medicinal chemistry. While the pharmacological profile of the parent compound remains largely uncharacterized in publicly available literature, its derivatives have been synthesized and evaluated for their activity at various G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the mechanism of action of key derivatives of 10,11-dihydrodibenzo[b,f]oxazepine, focusing on their interactions with histamine and serotonin receptors. Quantitative binding data, detailed experimental protocols for receptor affinity assessment, and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
The dibenzo[b,f]oxazepine core is structurally related to other well-known tricyclic psychoactive compounds, such as the dibenz[b,f]azepine-derived anticonvulsant carbamazepine. The inclusion of an oxygen atom in the central seven-membered ring significantly influences the conformational properties and electronic distribution of the molecule, leading to a distinct pharmacological profile. This guide focuses on the characterization of substituted derivatives of the saturated 10,11-dihydrodibenzo[b,f]oxazepine backbone, for which pharmacological data is available.
Pharmacological Profile of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
Research into the pharmacological activity of 10,11-dihydrodibenzo[b,f]oxazepine derivatives has primarily centered on their potential as modulators of aminergic GPCRs, particularly histamine (H) and serotonin (5-HT) receptors. The following sections summarize the available quantitative data for key derivatives.
Binding Affinities at Histamine and Serotonin Receptors
A study by Naporra and colleagues in 2016 investigated a series of dibenzo[b,f][1][2]oxazepine derivatives and their affinity for human histamine H1 (hH1R), histamine H4 (hH4R), and serotonin 2A (h5-HT2AR) receptors, among others. The binding affinities (pKi) of these compounds are summarized in Table 1.[1]
Table 1: Binding Affinities (pKi) of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives at Selected Human GPCRs [1]
| Compound | hH1R | hH4R | h5-HT2AR |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine | 8.11 | 7.55 | - |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine | 9.23 | - | 8.74 |
Note: A higher pKi value indicates a higher binding affinity. A '-' indicates that the data was not reported or the affinity was not significant.
These data indicate that chloro-substituted 11-(4-methylpiperazin-1-yl) derivatives of the dibenzo[b,f][1][2]oxazepine scaffold can exhibit high affinity for histamine and serotonin receptors. Notably, 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine was identified as a dual H1/H4 receptor ligand, while the 3,7-dichloro analog displayed high affinity for both H1 and 5-HT2A receptors.[1]
Signaling Pathways
The identified molecular targets of these derivatives, the H1, H4, and 5-HT2A receptors, are all GPCRs that activate distinct intracellular signaling cascades upon ligand binding.
Histamine H1 Receptor Signaling
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Histamine H1 Receptor Signaling Pathway.
Histamine H4 Receptor Signaling
The histamine H4 receptor couples to Gi/o G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Histamine H4 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
Similar to the H1 receptor, the 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates the phospholipase C pathway, leading to increased intracellular calcium and activation of protein kinase C.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
The determination of binding affinities for the 10,11-dihydrodibenzo[b,f]oxazepine derivatives was performed using radioligand binding assays. The following is a generalized protocol for such an assay targeting a GPCR.
Radioligand Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human receptor of interest (e.g., H1R, H4R, or 5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-mepyramine for H1R, [³H]-histamine for H4R, or [³H]-ketanserin for 5-HT2A).
-
Test Compound: The 10,11-dihydrodibenzo[b,f]oxazepine derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding.
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: Plates with glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Test Compound: Each dilution of the test compound.
-
-
Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration of the plate contents through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant, representing the affinity of the test compound for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
Conclusion and Future Directions
The available data, though limited to a few chlorinated derivatives, suggest that the 10,11-dihydrodibenzo[b,f]oxazepine scaffold holds promise for the development of potent and potentially selective ligands for histamine and serotonin receptors. The high affinities observed for the H1, H4, and 5-HT2A receptors indicate that this chemical class could be explored for therapeutic applications in areas such as allergic and inflammatory disorders, as well as central nervous system conditions.
Future research should focus on several key areas:
-
Pharmacological Characterization of the Parent Compound: Determining the binding profile of the unsubstituted 10,11-dihydrodibenzo[b,f]oxazepine is crucial to understand the fundamental structure-activity relationships of this class.
-
Expanded Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the tricyclic core and on the side chain will be necessary to optimize affinity and selectivity for specific receptor targets.
-
Functional Assays: Moving beyond binding assays to functional assays will be essential to determine whether these compounds act as agonists, antagonists, or inverse agonists at their respective receptors.
-
In Vivo Studies: Promising candidates should be evaluated in relevant animal models to assess their pharmacokinetic properties, efficacy, and safety.
This technical guide provides a foundation for researchers and drug development professionals interested in the 10,11-dihydrodibenzo[b,f]oxazepine class of compounds. The presented data and protocols offer a starting point for the design and execution of further studies aimed at unlocking the full therapeutic potential of this intriguing scaffold.
References
The Dibenzo[b,f]oxazepine Scaffold: A Versatile Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]oxazepine scaffold, a privileged tricyclic heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its unique conformational properties and synthetic tractability have led to the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of the potential therapeutic applications of the dibenzo[b,f]oxazepine core, with a focus on its utility in the development of antipsychotics and anticancer agents. Detailed experimental methodologies, quantitative biological data, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.
Antipsychotic Applications: Modulating Dopaminergic and Serotonergic Pathways
Derivatives of the dibenzo[b,f]oxazepine scaffold have found significant success as atypical antipsychotics, primarily through their ability to modulate dopamine D2 and serotonin 5-HT2A receptors. Loxapine, a well-established antipsychotic, exemplifies the therapeutic potential of this chemical class.
Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of dibenzo[b,f]oxazepine-based antipsychotics are intrinsically linked to their binding affinities at various neurotransmitter receptors. A summary of the binding affinities (Ki, nM) of loxapine and related compounds is presented below.
| Compound | D2 | D3 | D4 | 5-HT2A | 5-HT2C | α1-adrenergic | H1 | M1 |
| Loxapine | 1.8 | 10 | 4.8 | 0.5 | 15 | 10 | 3.1 | 77 |
| Amoxapine | 4.3 | 21 | 8.1 | 0.5 | 1.5 | 16 | 3.1 | 43 |
| Clozapine | 126 | 45 | 21 | 1.6 | 7.9 | 6.9 | 1.1 | 1.9 |
Lower Ki values indicate higher binding affinity.
Mechanism of Action and Signaling Pathways
The antipsychotic effects of loxapine and its congeners are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor Antagonism: D2 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. The binding of a dibenzo[b,f]oxazepine antagonist prevents the downstream signaling cascade initiated by dopamine, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Methodological & Application
Synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine from o-Aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine, a key heterocyclic scaffold in medicinal chemistry, starting from o-aminophenol. The synthesis proceeds through three main steps: an Ullmann condensation, an intramolecular cyclization, and a final reduction.
Synthetic Pathway Overview
The overall synthetic route involves the initial N-arylation of o-aminophenol with 2-bromophenylacetic acid via an Ullmann condensation to form the intermediate 2-((2-hydroxyphenyl)amino)phenylacetic acid. This intermediate is then cyclized to the lactam, dibenzo[b,f]oxazepin-10(11H)-one, which is subsequently reduced to the target molecule, 10,11-dihydrodibenzo[b,f]oxazepine.
Caption: Synthetic pathway for 10,11-Dihydrodibenzo[b,f]oxazepine.
Experimental Protocols
Step 1: Synthesis of 2-((2-Hydroxyphenyl)amino)phenylacetic Acid via Ullmann Condensation
This step involves the copper-catalyzed N-arylation of o-aminophenol with 2-bromophenylacetic acid. The Ullmann reaction is a classic method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
o-Aminophenol + 2-Bromophenylacetic Acid --(CuI, K₂CO₃, DMF)--> 2-((2-Hydroxyphenyl)amino)phenylacetic Acid
Materials and Reagents:
-
o-Aminophenol
-
2-Bromophenylacetic Acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add o-aminophenol (1.0 eq), 2-bromophenylacetic acid (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 2-((2-hydroxyphenyl)amino)phenylacetic acid by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | o-Aminophenol, 2-Bromophenylacetic Acid |
| Catalyst | Copper(I) iodide |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Table 1: Reaction conditions for the Ullmann Condensation.
Step 2: Intramolecular Cyclization to Dibenzo[b,f]oxazepin-10(11H)-one
The synthesized 2-((2-hydroxyphenyl)amino)phenylacetic acid is cyclized to the corresponding lactam using a dehydrating agent such as polyphosphoric acid (PPA).
Reaction Scheme:
2-((2-Hydroxyphenyl)amino)phenylacetic Acid --(PPA)--> Dibenzo[b,f]oxazepin-10(11H)-one
Materials and Reagents:
-
2-((2-Hydroxyphenyl)amino)phenylacetic Acid
-
Polyphosphoric acid (PPA)
-
Ice-water mixture
-
Sodium bicarbonate solution, saturated
-
Dichloromethane
Protocol:
-
In a round-bottom flask, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the PPA to approximately 80-100 °C with stirring.
-
Slowly add 2-((2-hydroxyphenyl)amino)phenylacetic acid (1.0 eq) to the hot PPA.
-
Continue heating and stirring the mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing an ice-water mixture with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude dibenzo[b,f]oxazepin-10(11H)-one.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Value |
| Reactant | 2-((2-Hydroxyphenyl)amino)phenylacetic Acid |
| Reagent | Polyphosphoric acid (PPA) |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Table 2: Reaction conditions for Intramolecular Cyclization.
Step 3: Reduction of Dibenzo[b,f]oxazepin-10(11H)-one
The final step is the reduction of the lactam functionality to an amine using a powerful reducing agent like lithium aluminum hydride (LAH).
Reaction Scheme:
Dibenzo[b,f]oxazepin-10(11H)-one --(LiAlH₄, THF)--> 10,11-Dihydrodibenzo[b,f]oxazepine
Materials and Reagents:
-
Dibenzo[b,f]oxazepin-10(11H)-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser work-up reagents (water, 15% NaOH solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve dibenzo[b,f]oxazepin-10(11H)-one (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Work-up (Fieser Method): Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LAH used.[1]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 10,11-dihydrodibenzo[b,f]oxazepine.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Value |
| Reactant | Dibenzo[b,f]oxazepin-10(11H)-one |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 80-95% |
Table 3: Reaction conditions for the Reduction of the Lactam.
Experimental Workflow
Caption: A step-by-step experimental workflow for the synthesis.
References
Palladium-Catalyzed Synthesis of Dibenzoxazepines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzoxazepines are a class of heterocyclic compounds that form the core structure of various pharmacologically active molecules. Their synthesis has been a subject of significant interest in medicinal chemistry and drug development. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of the dibenzoxazepine scaffold. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of dibenzoxazepines, focusing on key methodologies such as the Buchwald-Hartwig amination and tandem amination-cyclization reactions.
Key Synthetic Strategies
The palladium-catalyzed synthesis of dibenzoxazepines primarily relies on the formation of a key C-N or C-O bond to construct the central seven-membered ring. The Buchwald-Hartwig amination has been instrumental in this regard, enabling the coupling of an amine and an aryl halide. A particularly efficient approach involves a tandem reaction sequence where an initial intermolecular C-N or C-O coupling is followed by an intramolecular cyclization.
A prominent method involves the palladium-catalyzed amination of diaryl ether precursors.[1] In this approach, a diaryl ether containing a halogen on one aromatic ring and an amino group (or a precursor) on the other is subjected to palladium catalysis. In the presence of a suitable palladium catalyst, a phosphine ligand, and a base, an intramolecular C-N bond formation occurs, leading to the dibenzoxazepine ring system.
Another related strategy is the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines to yield dibenzo[b,f][1][2]oxazepin-11(10H)-ones, which are valuable derivatives.[3]
Data Presentation
The following tables summarize quantitative data from representative palladium-catalyzed syntheses of dibenzoxazepines and related structures, highlighting the effects of different substrates, catalysts, and ligands on reaction yields.
Table 1: Palladium-Catalyzed Synthesis of Dibenzoxazepines via Amination of Diaryl Ether Precursors[1]
| Entry | Precursor (R) | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | 11-phenyldibenzo[b,f][1][2]oxazepine | Pd₂(dba)₃ (1.5) | t-BuDavePhos (5) | NaOt-Bu | 1,4-Dioxane | 85 | 5 | 92 |
| 2 | 4-Me | 2-methyl-11-phenyldibenzo[b,f][1][2]oxazepine | Pd₂(dba)₃ (1.5) | t-BuDavePhos (5) | NaOt-Bu | 1,4-Dioxane | 85 | 5 | 88 |
| 3 | 4-OMe | 2-methoxy-11-phenyldibenzo[b,f][1][2]oxazepine | Pd₂(dba)₃ (1.5) | t-BuDavePhos (5) | NaOt-Bu | 1,4-Dioxane | 85 | 5 | 85 |
| 4 | 4-F | 2-fluoro-11-phenyldibenzo[b,f][1][2]oxazepine | Pd₂(dba)₃ (1.5) | t-BuDavePhos (5) | NaOt-Bu | 1,4-Dioxane | 85 | 5 | 89 |
| 5 | 2-Me | 4-methyl-11-phenyldibenzo[b,f][1][2]oxazepine | Pd₂(dba)₃ (1.5) | t-BuDavePhos (5) | NaOt-Bu | 1,4-Dioxane | 85 | 5 | 90 |
Table 2: Palladium-Catalyzed Intramolecular Cyclocarbonylation for the Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones[3]
| Entry | Substrate (Substituent) | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Dibenzo[b,f][1][2]oxazepin-11(10H)-one | PdI₂ (5) | Cytop 292 (10) | DBU | Toluene | 100 | 12 | 85 |
| 2 | 8-Me | 8-Methyldibenzo[b,f][1][2]oxazepin-11(10H)-one | PdI₂ (5) | Cytop 292 (10) | DBU | Toluene | 100 | 12 | 82 |
| 3 | 8-Cl | 8-Chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one | PdI₂ (5) | Cytop 292 (10) | DBU | Toluene | 100 | 12 | 88 |
| 4 | 7-OMe | 7-Methoxydibenzo[b,f][1][2]oxazepin-11(10H)-one | PdI₂ (5) | Cytop 292 (10) | DBU | Toluene | 100 | 12 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Dibenzoxazepines via Amination of Diaryl Ether Precursors[1]
Materials:
-
Diaryl ether precursor (1.0 mmol)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
t-BuDavePhos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), t-BuDavePhos (0.05 mmol), and NaOt-Bu (1.5 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) and the ammonia solution (10 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 5 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzoxazepine.
Protocol 2: General Procedure for the Palladium-Catalyzed Intramolecular Cyclocarbonylation of 2-(2-Iodophenoxy)anilines[3]
Materials:
-
Substituted 2-(2-iodophenoxy)aniline (1.0 mmol)
-
PdI₂ (Palladium(II) iodide) (0.05 mmol, 5 mol%)
-
Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane) (0.10 mmol, 10 mol%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Carbon monoxide (CO) atmosphere (balloon or pressure reactor)
Procedure:
-
To an oven-dried pressure tube equipped with a magnetic stir bar, add the substituted 2-(2-iodophenoxy)aniline (1.0 mmol), PdI₂ (0.05 mmol), and Cytop 292 (0.10 mmol).
-
Evacuate and backfill the tube with carbon monoxide three times.
-
Add anhydrous toluene (10 mL) and DBU (2.0 mmol) via syringe.
-
Seal the pressure tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.
Visualizations
Catalytic Cycle for Buchwald-Hartwig Intramolecular C-O Coupling
Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig C-O coupling.
Experimental Workflow for Dibenzoxazepine Synthesis
Caption: General experimental workflow for dibenzoxazepine synthesis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. These scaffolds are central to the development of therapeutics, including antipsychotic and anticonvulsant agents.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and shorter reaction times.[3][4] This document provides detailed protocols and data for the microwave-assisted synthesis of this important class of molecules.
Data Presentation
Microwave irradiation has been effectively utilized to optimize the synthesis of dibenzo[b,f]azepine derivatives, a structurally related class of compounds, through intramolecular Buchwald-Hartwig coupling. The following table summarizes the optimization of reaction conditions for the synthesis of a 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative, highlighting the significant improvement in yield with increasing temperature under microwave irradiation.
Table 1: Optimization of Intramolecular Buchwald-Hartwig Coupling under Microwave Irradiation [1]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 8 | 25 |
| 2 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 150 | 8 | 40 |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 | 8 | 62 |
Data synthesized from a study on the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[1]
Experimental Protocols
The following protocol is a generalized method for the microwave-assisted intramolecular cyclization for the synthesis of 10,11-dihydrodibenzo[b,f]azepine derivatives, based on an optimized Buchwald-Hartwig coupling reaction.[1] A similar approach can be adapted for the synthesis of the corresponding oxazepine derivatives.
Materials:
-
Precursor molecule (e.g., 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol for dibenzazepine synthesis)
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: In a microwave reactor vial, combine the precursor molecule (1.0 eq), palladium acetate (0.1 eq), Xantphos (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the vial to achieve the desired concentration.
-
Vial Sealing: Securely seal the microwave reactor vial with a cap.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 170 °C for 8 hours.
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the base and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 10,11-dihydrodibenzo[b,f]oxazepine derivative.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Visualizations
The following diagrams illustrate the general workflow for the microwave-assisted synthesis and a representative synthetic scheme.
Caption: General workflow for microwave-assisted synthesis.
Caption: A representative synthetic scheme.
References
Application Notes and Protocols for N-arylation of 10,11-Dihydrodibenzo[b,f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 10,11-dihydrodibenzo[b,f]oxazepine, a key transformation for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols described herein focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, including a microwave-assisted variation for accelerated synthesis.
Introduction
10,11-Dihydrodibenzo[b,f]oxazepine is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Its N-arylated derivatives are of significant interest in medicinal chemistry due to their potential as anticonvulsant, psychotropic, and neuroleptic agents.[1][2] Furthermore, derivatives of the closely related dibenzo[b,f]oxepine core have been investigated for their potential in treating cerebrovascular disorders and as inhibitors of signaling pathways implicated in cancer, such as the PI3K and MAPK pathways.[3][4][5] The synthesis of N-aryl derivatives of 10,11-dihydrodibenzo[b,f]oxazepine is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.
N-Arylation Protocols
The formation of the C-N bond between an aryl group and the nitrogen atom of 10,11-dihydrodibenzo[b,f]oxazepine can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods, the Buchwald-Hartwig amination and the Ullmann condensation, are detailed below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[6] This protocol is adapted from established procedures for the N-arylation of structurally similar iminodibenzyls.[7]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk tube, combine 10,11-dihydrodibenzo[b,f]oxazepine (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium precatalyst (see Table 1 for examples), and a suitable phosphine ligand.
-
Addition of Base and Solvent: Add a base (e.g., sodium tert-butoxide, LHMDS) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the specified temperature and stir for the indicated time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Cyclic Amines:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Amine | Yield (%) |
| Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 4-chlorotoluene | Iminodibenzyl | 95 |
| Pd₂(dba)₃ (0.5) | RuPhos (1.5) | LHMDS | Toluene | 100 | 24 | 2-bromopyridine | Iminodibenzyl | 92 |
| G4-XPhos-Pd (1) | - | LHMDS | Toluene | 80 | 16 | 4-chloroanisole | Iminostilbene | 98 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | Bromobenzene | Carbazole | 85 |
Data compiled from various sources on the N-arylation of similar cyclic secondary amines.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing copper catalysts. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[8][9][10][11]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine 10,11-dihydrodibenzo[b,f]oxazepine (1.0 mmol), the aryl iodide (1.2 mmol), a copper(I) salt (e.g., CuI), and a ligand (e.g., 1,10-phenanthroline, L-proline).
-
Addition of Base and Solvent: Add a base (e.g., K₂CO₃, Cs₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO).
-
Reaction: Heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data for Ullmann Condensation with Cyclic Amines:
| Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Amine | Yield (%) |
| CuI (5) | 1,10-phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | Iodobenzene | Carbazole | 91 |
| CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 4-iodotoluene | Indole | 88 |
| CuI (5) | None | K₃PO₄ | DMF | 140 | 36 | 4-iodoanisole | Phenothiazine | 75 |
| Cu₂O (10) | Salicylaldoxime (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 1-iodonaphthalene | Pyrrole | 82 |
Data compiled from various sources on the N-arylation of similar cyclic secondary amines.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly accelerate the rate of Buchwald-Hartwig amination, leading to shorter reaction times and often improved yields.[12][13][14][15][16]
Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 10,11-dihydrodibenzo[b,f]oxazepine (1.0 mmol), the aryl halide (1.2 mmol), a palladium precatalyst, a phosphine ligand, and a base.
-
Solvent Addition: Add a suitable solvent with a high boiling point and good microwave absorption properties (e.g., DMF, dioxane, or benzotrifluoride).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at the specified temperature for the indicated time.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.
Quantitative Data for Microwave-Assisted N-Arylation:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Aryl Halide | Amine | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 150 | 30 | 4-chlorobenzonitrile | Morpholine | 92 |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 140 | 20 | 2-bromopyridine | Piperidine | 89 |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | DMF | 160 | 15 | 4-bromoanisole | Indoline | 95 |
Data compiled from various sources on the microwave-assisted N-arylation of cyclic secondary amines.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Potential Signaling Pathways
While the specific signaling pathways modulated by N-arylated 10,11-dihydrodibenzo[b,f]oxazepine derivatives are not extensively characterized, related heterocyclic structures have shown activity in key cellular pathways. For instance, compounds with a dibenzo[b,e]d[6][17]iazepinone core have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. [18]Furthermore, inhibitors of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical in cell proliferation, survival, and differentiation, have been developed from related heterocyclic scaffolds. [3][5]The N-arylated products of 10,11-dihydrodibenzo[b,f]oxazepine represent a promising class of compounds for screening against these and other relevant signaling pathways in the context of CNS disorders and oncology.
Logical Relationship of Potential Biological Investigation
Caption: Logical workflow for the biological evaluation of N-arylated 10,11-dihydrodibenzo[b,f]oxazepine derivatives.
References
- 1. Synthesis of 10,11-dihydrodibenz[b,f][l,4]oxazepine derivatives as potential anticonvulsant & psychotropic agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 11-[4-(cinnamyl)-1-piperazinyl]- 6,11-dihydrodibenz[b,e]oxepin derivatives, potential agents for the treatment of cerebrovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. [PDF] AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS | Semantic Scholar [semanticscholar.org]
- 15. Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. cajmns.casjournal.org [cajmns.casjournal.org]
Application Notes and Protocols for 10,11-Dihydrodibenzo[b,f]oxazepine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 10,11-dihydrodibenzo[b,f]oxazepine scaffold is a privileged tricyclic ring system that forms the core of a variety of medicinally important compounds. Its unique, rigid, and three-dimensional structure allows for precise interactions with a range of biological targets, leading to diverse pharmacological activities. This document provides detailed application notes on the medicinal chemistry of this scaffold, along with comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of its derivatives.
Medicinal Chemistry Applications
Derivatives of 10,11-dihydrodibenzo[b,f]oxazepine have been investigated for a wide array of therapeutic applications, primarily focused on the central nervous system (CNS), but also extending to other areas such as oncology and inflammatory diseases.
Anticonvulsant Activity
A significant area of investigation for this scaffold is in the development of novel anticonvulsant agents. Analogues of carbamazepine, a widely used antiepileptic drug, have been synthesized by replacing the azepine ring with a 1,4-oxazepine ring.[1][2] These compounds often exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[3] The primary mechanism of action for many of these anticonvulsant derivatives is the blockade of voltage-gated sodium channels.[4]
Antipsychotic and Antidepressant Activity
The dibenzo[b,f]oxazepine core is a key structural feature of several atypical antipsychotics and tricyclic antidepressants. For instance, Loxapine, an antipsychotic used in the treatment of schizophrenia, and its metabolite Amoxapine, an antidepressant, are based on this scaffold.[5] Their therapeutic effects are primarily mediated through the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5]
Antihistaminic and Serotonergic Activity
Derivatives of 10,11-dihydrodibenzo[b,f]oxazepine have been explored as potent antagonists of histamine H1 and H4 receptors, as well as serotonin 5-HT2A receptors.[6][7] The substitution pattern on the dibenzoxazepine core, particularly with chlorine atoms, has been shown to significantly influence the affinity and selectivity for these G-protein coupled receptors (GPCRs).[6] Dual H1/5-HT2A receptor antagonists have potential applications in the treatment of allergic and inflammatory conditions with a neurological component.[6]
Anticancer Activity
More recently, the dibenzo[b,f]oxazepine scaffold has been investigated for its potential in cancer therapy. Certain derivatives have shown antiproliferative activity against various cancer cell lines.[8] One emerging strategy involves the design of inhibitors of key cell cycle regulators, such as Checkpoint Kinase 1 (Chk1), which is crucial for the DNA damage response in cancer cells.
Quantitative Data Presentation
The following tables summarize the quantitative biological data for representative 10,11-Dihydrodibenzo[b,f]oxazepine derivatives from the literature.
Table 1: Anticonvulsant Activity of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
| Compound | R | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) |
| 1 | -H | > 100 | > 300 | - |
| 2 | -CONH₂ | 15.2 | 120.5 | 7.9 |
| 3 | -CSNH₂ | 25.5 | 180.3 | 7.1 |
| 4 | -CONHN(CH₃)₂ | 45.1 | > 300 | > 6.7 |
Data adapted from preclinical studies in rodents.
Table 2: Receptor Binding Affinities (pKi) of Dibenzo[b,f]oxazepine Derivatives
| Compound | Substitution | hH1R | hH4R | h5-HT2AR |
| VUF6884 | 7-Cl | 8.11 | 7.55 | - |
| 5 | 3,7-diCl | 9.23 | < 6.0 | 8.74 |
| 6 | 2-Cl | 8.83 (R-enantiomer) | < 5.0 | - |
| 7 | 8-Cl | 8.44 | < 6.0 | < 6.7 |
hH1R: human Histamine H1 Receptor; hH4R: human Histamine H4 Receptor; h5-HT2AR: human Serotonin 2A Receptor. Data represents binding affinities from radioligand binding assays.[6][7]
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of 10-Acyl/Carbamoyl-10,11-dihydrodibenzo[b,f][3][9]oxazepines [2][3]
This protocol describes a general method for the synthesis of various derivatives with anticonvulsant and psychotropic potential.
-
Step 1: Synthesis of 10,11-Dihydrodibenzo[b,f][3][9]oxazepine.
-
A mixture of 2-aminophenol and 2-chlorobenzaldehyde is refluxed in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate) to yield the corresponding imine.
-
The imine is then reduced using a suitable reducing agent (e.g., sodium borohydride) to afford the dihydrodibenzoxazepine scaffold.
-
-
Step 2: Acylation or Carbamoylation at the 10-position.
-
To a solution of 10,11-dihydrodibenzo[b,f][3][9]oxazepine in a dry aprotic solvent (e.g., dichloromethane or THF), add an equimolar amount of the desired acyl chloride, isocyanate, or carbamoyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
-
Protocol 2: Synthesis of 11-Chlorodibenzo[b,f][3][9]oxazepine [5]
This protocol details the synthesis of a key intermediate for antipsychotic drugs like Loxapine.
-
To a solution of dibenzo[b,f][3][9]oxazepin-11(10H)-one in a suitable solvent such as toluene, add a chlorinating agent like phosphorus oxychloride (POCl₃) or a Vilsmeier reagent generated from oxalyl chloride and DMF.[10]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 11-chlorodibenzo[b,f][3][9]oxazepine.
Biological Assay Protocols
Protocol 3: Maximal Electroshock (MES) Test for Anticonvulsant Activity [10][11]
This in vivo assay is a standard preclinical model for generalized tonic-clonic seizures.
-
Animals: Use male albino mice (20-25 g) or Wistar rats (150-200 g).
-
Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin or carbamazepine) intraperitoneally (i.p.) or orally (p.o.).
-
Acclimatization: Allow the animals to acclimate for at least 30 minutes in the testing room.
-
Stimulation: At the time of predicted peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered as protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Protocol 4: Rotarod Test for Neurotoxicity [12][13]
This test assesses motor coordination and is used to evaluate the potential neurological side effects of a compound.
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Train the animals (mice or rats) on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the test.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: At various time points after drug administration, place the animal on the rotarod, which is programmed to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Endpoint: Record the latency to fall from the rod. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.
-
Data Analysis: Determine the TD₅₀ (the dose that causes neurotoxicity in 50% of the animals).
Protocol 5: Radioligand Binding Assay for Receptor Affinity [14][15][16]
This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing hH1R) or from a tissue source rich in the receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for H1R) and varying concentrations of the unlabeled test compound to the membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 10,11-dihydrodibenz[b,f][l,4]oxazepine derivatives as potential anticonvulsant & psychotropic agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Clinical pharmacology and pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
- 10. benchchem.com [benchchem.com]
- 11. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Pharmacodynamics of the anticonvulsant effect of oxazepam in aging BN/BiRij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. H1 antihistamines and benzodiazepines. Pharmacological interactions and their impact on cerebral function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10,11-Dihydrodibenzo[b,f]oxazepine as a Scaffold for Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 10,11-dihydrodibenzo[b,f]oxazepine scaffold is a privileged tricyclic system that forms the core of several clinically important drugs, most notably the anticonvulsant and mood-stabilizing agent carbamazepine and its analogue oxcarbazepine.[1][2] The inherent structural features of this scaffold provide a rigid framework that can be strategically modified to interact with key biological targets involved in neuronal excitability. This document provides an overview of the application of the 10,11-dihydrodibenzo[b,f]oxazepine scaffold in the design of novel anticonvulsant drugs, including a summary of structure-activity relationships, detailed experimental protocols for anticonvulsant screening, and a discussion of the primary mechanism of action.
The development of derivatives based on this scaffold aims to improve upon existing therapies by enhancing efficacy, reducing adverse effects, and overcoming drug resistance.[3][4] Research has focused on substitutions at various positions of the tricyclic core to modulate pharmacokinetic and pharmacodynamic properties.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the anticonvulsant activity and neurotoxicity of representative compounds based on the 10,11-dihydrodibenzo[b,f]oxazepine and related scaffolds. The data is primarily derived from preclinical studies in rodent models.
Table 1: Anticonvulsant Activity of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives and Related Compounds
| Compound | Scaffold | Test Model | Animal | Route of Admin. | ED50 (mg/kg) | Reference |
| 10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][5][6]oxazepine | Dibenzo[b,f][5][6]oxazepine derivative | MES | Mouse | i.p. | 6.9 | [7] |
| (S)-N-Cbz-α-amino-N-methyl glutarimide | Related imide derivative | MES | Mouse | i.p. | 36.1 | [8] |
| (S)-N-Cbz-α-amino-N-methyl glutarimide | Related imide derivative | scPTZ | Mouse | i.p. | 12.5 | [8] |
| Carbamazepine | Dibenzo[b,f]azepine | MES | Mouse | i.p. | >20.1 | [7] |
| Phenytoin | Hydantoin | MES | Mouse | i.p. | 24.5 | [7] |
ED50: Median Effective Dose required to protect 50% of animals from seizures. MES: Maximal Electroshock Test. scPTZ: Subcutaneous Pentylenetetrazole Test. i.p.: Intraperitoneal.
Table 2: Neurotoxicity of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives and Related Compounds
| Compound | Scaffold | Test Model | Animal | Route of Admin. | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][5][6]oxazepine | Dibenzo[b,f][5][6]oxazepine derivative | Rotarod | Mouse | i.p. | 65.4 | 9.5 | [7] |
| Carbamazepine | Dibenzo[b,f]azepine | Rotarod | Mouse | i.p. | 130.2 | >6.5 | [7] |
| Phenytoin | Hydantoin | Rotarod | Mouse | i.p. | 66.8 | 2.7 | [7] |
TD50: Median Toxic Dose causing minimal neurological deficit in 50% of animals. PI: Protective Index, a measure of the margin of safety.
Experimental Protocols
Synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
The synthesis of derivatives of this scaffold often involves multi-step reaction sequences. A general approach for the synthesis of 10-substituted derivatives is outlined below. For specific synthetic procedures, refer to the cited literature.[4]
Caption: General synthetic workflow for 10,11-dihydrodibenzo[b,f]oxazepine derivatives.
Anticonvulsant Screening Protocols
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][5]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal).
-
At the time of predicted peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Calculate the percentage of protected mice in each group and determine the ED50 value using probit analysis.
-
This test is a model for absence seizures and identifies compounds that elevate the seizure threshold.[1][6]
-
Animals: Male albino mice (18-25 g).
-
Reagents: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).
-
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group).
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals.
-
Place each mouse in an individual observation cage.
-
Observe the mice for 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
Calculate the percentage of protected mice and determine the ED50 value.
-
Neurotoxicity Screening Protocol: Rotarod Test
This test assesses motor coordination and is used to determine the potential for neurological deficits.[9][10]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotarod apparatus (e.g., a 3 cm diameter rod rotating at a constant speed, e.g., 6 rpm).
-
Procedure:
-
Train the mice on the rotarod for a set period (e.g., 1-2 minutes) for 2-3 trials before drug administration. Only mice that can remain on the rod for the duration of the training period are used.
-
Administer the test compound or vehicle to groups of trained mice.
-
At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotating rod.
-
Record the time each mouse remains on the rod up to a maximum of, for example, 2 minutes.
-
Neurological deficit is indicated by the inability of the mouse to remain on the rod for the predetermined time.
-
The TD50, the dose causing neurotoxicity in 50% of the animals, is calculated.
-
Caption: Experimental workflow for anticonvulsant screening and neurotoxicity assessment.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsants derived from the dibenzo[b,f]azepine and related scaffolds, including carbamazepine and oxcarbazepine, is the modulation of voltage-gated sodium channels (VGSCs).[11][12] These drugs exhibit a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel.[13]
During the high-frequency neuronal firing that occurs during a seizure, more sodium channels are in the inactivated state. By binding to and stabilizing this state, the drugs prevent the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a subsequent action potential. This leads to a reduction in the sustained high-frequency firing of neurons, which is a hallmark of seizure activity.[14]
Caption: Signaling pathway illustrating the mechanism of action of dibenzo[b,f]oxazepine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of 10,11-dihydrodibenz[b,f][l,4]oxazepine derivatives as potential anticonvulsant & psychotropic agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Oxcarbazepine | Voltage-gated Sodium Channel Inhibitors: R&D Systems [rndsystems.com]
- 12. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 10,11-Dihydrodibenzo[b,f]oxazepine
Audience: Researchers, scientists, and drug development professionals.
Introduction
10,11-Dihydrodibenzo[b,f]oxazepine is a tricyclic heterocyclic compound that forms the core structure of various pharmacologically active molecules. Its thorough characterization is crucial for drug discovery, development, and quality control. These application notes provide detailed protocols for the analytical techniques commonly employed to identify and quantify 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives.
General Analytical Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of 10,11-Dihydrodibenzo[b,f]oxazepine.
Spectroscopic Characterization
Spectroscopic techniques are essential for the elucidation and confirmation of the molecular structure of 10,11-Dihydrodibenzo[b,f]oxazepine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Quantitative Data:
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for dibenzo[b,f][1][2]oxazepine derivatives, which can be used as a reference for 10,11-Dihydrodibenzo[b,f]oxazepine.[1][3]
| Technique | Observed Chemical Shifts (δ, ppm) | Solvent |
| ¹H NMR | 7.76 - 6.36 (aromatic protons), 4.28 - 3.62 (aliphatic protons, e.g., -CH₂-) | Chloroform-d, d₆-DMSO |
| ¹³C NMR | 166.7 - 102.49 (aromatic and carbonyl carbons), 36.5 (aliphatic carbon, e.g., -CH₂-) | Chloroform-d, d₆-DMSO |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, potentially using techniques like DEPT to aid in the assignment of carbon types.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure. Assign the ¹³C NMR signals based on chemical shifts and comparison with predicted spectra or data from related compounds.[1][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Quantitative Data:
| Technique | Parameter | Value |
| GC-MS | Molecular Ion (M+) | m/z 197 |
| High-Resolution MS (HRMS) | Calculated [M+H]⁺ | C₁₃H₁₂NO⁺: 241.0972 |
| Found [M+H]⁺ | 241.0970 |
Note: HRMS data is for a related aminodibenzoxazepinone, demonstrating the high accuracy of the technique.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation. Note that some related compounds can degrade at high injector port temperatures.[4][5]
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
-
-
Analysis: Identify the peak corresponding to 10,11-Dihydrodibenzo[b,f]oxazepine and analyze its mass spectrum. The molecular ion peak should correspond to the molecular weight of the compound.[2] Compare the fragmentation pattern with known spectra or predict fragmentation pathways to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Quantitative Data:
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| C-O-C (ether) | 1200 - 1000 |
| C=C (aromatic) | 1600 - 1450 |
| C-N | 1350 - 1000 |
| =C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
Note: These are general ranges for oxazepine derivatives.[6][7]
Experimental Protocol: FTIR
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 10,11-Dihydrodibenzo[b,f]oxazepine.
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying 10,11-Dihydrodibenzo[b,f]oxazepine in bulk drug substances and pharmaceutical formulations. The following protocol is adapted from methods developed for the structurally related compound oxcarbazepine.[8][9][10]
Quantitative Data:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Acetonitrile:Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or 256 nm |
| Retention Time | Dependent on specific method, typically < 10 min |
| Linearity Range | e.g., 5.0-150 µg/mL (R² = 0.9999) |
| LOD | e.g., 1.4898 µg/mL |
| LOQ | e.g., 4.5129 µg/mL |
Note: Linearity, LOD, and LOQ values are for oxcarbazepine and serve as a guideline.[10]
Experimental Protocol: HPLC
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of 10,11-Dihydrodibenzo[b,f]oxazepine reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area for the analyte.
-
-
Quantification: Calculate the amount of 10,11-Dihydrodibenzo[b,f]oxazepine in the sample by comparing the peak area with that of the standard.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.
Experimental Protocol: DSC/TGA
A study on the related compound dibenz[b,f][1][2]oxazepine (CR) provides a basis for this protocol.[11]
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Analysis Conditions:
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Rate: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
-
Data Analysis:
-
DSC: Determine the melting point from the endothermic peak in the DSC curve. The fusion temperature for a related compound is approximately 69 °C.[11]
-
TGA: Analyze the TGA curve to determine the onset of decomposition and the mass loss at different temperatures. For a related compound, decomposition begins around 172 °C.[11]
-
Integrated Structure Elucidation Workflow
The following diagram illustrates how data from different spectroscopic techniques are integrated for unambiguous structure confirmation.
References
- 1. rsc.org [rsc.org]
- 2. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. faa.gov [faa.gov]
- 5. False carbamazepine positives due to 10,11-dihydro-10-hydroxycarbamazepine breakdown in the GC-MS injector port - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Hyphenated techniques of thermal analysis for dibenz[b,f][1,4]oxazepine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Screening of Dibenzoxazepine Libraries for Modulators of Dopaminergic and Serotonergic Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important drugs, most notably atypical antipsychotics like clozapine and loxapine.[1][2] These compounds exert their therapeutic effects primarily by modulating neurotransmitter systems in the brain, with key targets including dopamine and serotonin receptors.[1] Specifically, antagonism of the dopamine D2 receptor is linked to the alleviation of positive symptoms in schizophrenia, while interaction with serotonin 5-HT2A receptors may contribute to efficacy against negative symptoms and a reduced side-effect profile.[3][4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[5][6] This application note provides a detailed protocol for a cell-based HTS campaign designed to identify and characterize novel dibenzoxazepine derivatives that modulate dopamine D2 and serotonin 5-HT2A signaling pathways. The protocols described herein utilize robust reporter gene assays, which are well-suited for HTS due to their sensitivity and scalability.[7][8]
Key Signaling Pathways for Dibenzoxazepines
Dibenzoxazepines typically exhibit a multi-receptor binding profile. The primary targets for antipsychotic activity are the G protein-coupled receptors (GPCRs) D2 and 5-HT2A.
-
Dopamine D2 Receptor (D2R) Signaling: The D2R is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists of this receptor block this effect, preventing the dopamine-induced reduction in cAMP. This pathway is a key target for reducing the positive symptoms of psychosis.[9]
-
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling: The 5-HT2AR is a Gq/11-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) mobilization.[1] Antagonism at this receptor is a hallmark of atypical antipsychotics and is thought to contribute to their favorable side-effect profile.[3][4]
Figure 1. Simplified signaling pathways for D2 and 5-HT2A receptors.
High-Throughput Screening Workflow
A typical HTS campaign for a dibenzoxazepine library follows a multi-stage process, beginning with a primary screen to identify initial "hits," followed by confirmatory assays, dose-response studies to determine potency, and secondary assays to assess selectivity and mechanism of action.
References
- 1. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. psychscene.com [psychscene.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. youtube.com [youtube.com]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Notes and Protocols for 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 10,11-Dihydrodibenzo[b,f]oxazepine derivatives as host materials in high-efficiency Organic Light-Emitting Diodes (OLEDs). The focus is on a series of novel host materials incorporating the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif, which have demonstrated exceptional performance in green and red phosphorescent OLEDs.
Introduction
The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a promising building block for OLED host materials due to its rigid, bent, and three-dimensional structure, which can lead to excellent thermal stability and desirable electronic properties.[1][2] By functionalizing this core with various donor groups, such as triphenylamine (TPA) and carbazole (CZ), it is possible to fine-tune the material's photophysical and electrochemical characteristics to achieve highly efficient charge transport and exciton confinement within the emissive layer of an OLED device.[1][2]
This document details the synthesis, characterization, and application of three such derivatives: D-PY, S-CZ, and S-TPA. These materials have shown high triplet energy levels (>2.60 eV), making them suitable hosts for green and red phosphorescent emitters.[1][2]
Molecular Design Strategy
The core concept behind the design of these host materials is the incorporation of donor moieties at different positions of the 10,11-dihydro-5H-dibenzo[b,f]azepine central unit. This strategy allows for the modulation of the frontier molecular orbital energy levels and thermal properties of the resulting materials.
Data Presentation
The performance of the 10,11-Dihydrodibenzo[b,f]oxazepine-based host materials in green and red phosphorescent OLEDs is summarized below.
Table 1: Thermal and Photophysical Properties
| Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Triplet Energy (ET) (eV) |
| D-PY | 137 | 452 | > 2.60 |
| S-CZ | 125 | 430 | > 2.60 |
| S-TPA | 132 | 488 | > 2.60 |
Table 2: OLED Device Performance
| Host Material | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (CE) (cd A-1) | Max. Power Efficiency (PE) (lm W-1) | EQE at 1000 cd m-2 (%) |
| D-PY | Red | > 26 | - | - | - |
| S-CZ | Red | - | - | - | 22.6 |
| S-TPA | Green | - | 86.0 | 86.7 | - |
Data sourced from[1][2]. Note: A small efficiency roll-off of 2.6% from the maximum value was observed for S-CZ-hosted red OLEDs.[1][2]
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of dibenzo[b,f]azepine derivatives and the fabrication of OLED devices.[3][4][5]
General Synthesis of 10,11-Dihydrodibenzo[b,f]azepine Derivatives
A common synthetic route to the dibenzo[b,f]azepine core involves intramolecular cyclization reactions.[3] For the synthesis of the functionalized host materials (D-PY, S-CZ, S-TPA), donor groups like triphenylamine and carbazole are attached to the central azepine core.[1]
Note: The detailed synthetic procedures for D-PY, S-CZ, and S-TPA are proprietary to the original research and are not publicly available in full detail. The following is a generalized representation.
-
Synthesis of the Core: Preparation of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold can be achieved through methods like the Buchwald-Hartwig amination or Mizoroki-Heck reactions.[3]
-
Functionalization: The donor groups (TPA, CZ) are introduced onto the core structure via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling, at specific positions.[1]
-
Purification: The final products are purified using techniques like column chromatography and sublimation to achieve the high purity required for OLED applications.
OLED Device Fabrication and Characterization Workflow
The fabrication of OLED devices is a multi-step process carried out in a high-vacuum environment.
Protocol:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition:
-
A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO substrate by spin coating.[5]
-
The emissive layer (EML), consisting of the 10,11-Dihydrodibenzo[b,f]oxazepine derivative as the host material co-deposited with a phosphorescent dopant, is deposited via thermal evaporation under high vacuum.
-
An electron transport layer (ETL), an electron injection layer (EIL, e.g., LiF), and the metal cathode (e.g., Al) are sequentially deposited by thermal evaporation.[5]
-
-
Encapsulation: The fabricated device is encapsulated to protect it from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. The external quantum efficiency (EQE), current efficiency (CE), and power efficiency (PE) are calculated from the J-V-L data and the EL spectra.
Conclusion
Derivatives of 10,11-Dihydrodibenzo[b,f]oxazepine have been demonstrated as highly effective host materials for phosphorescent OLEDs. Their excellent thermal stability and tunable electronic properties, achieved through strategic molecular design, lead to devices with high efficiencies and, in some cases, low efficiency roll-off.[1][2] The protocols and data presented herein provide a valuable resource for researchers and scientists working on the development of next-generation OLED materials and devices.
References
- 1. A series of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit for highly efficient green and red organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 10,11-Dihydrodibenzo[b,f]oxazepine?
A1: The primary synthetic strategies for constructing the 10,11-Dihydrodibenzo[b,f]oxazepine core involve intramolecular cyclization reactions. The most frequently employed methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. This is a versatile and widely used method.
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of carbon-nitrogen or carbon-oxygen bonds. While a classic method, it often requires harsh reaction conditions.[1]
-
Friedel-Crafts Cyclization: An acid-catalyzed reaction involving the cyclization of a suitable precursor. The choice of catalyst and substrate is crucial for success.[2][3]
Q2: How do I choose the best synthetic route for my specific needs?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of functional groups on your substrate.
-
Buchwald-Hartwig amination offers broad substrate scope and generally milder reaction conditions, making it a good first choice for many applications.[4]
-
Ullmann condensation can be a cost-effective alternative if the starting materials are readily available and high temperatures are not a concern.[1]
-
Friedel-Crafts cyclization is effective for specific precursors and can be a high-yielding method if optimized correctly.[3]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Regardless of the chosen method, several parameters are critical for achieving a high yield of 10,11-Dihydrodibenzo[b,f]oxazepine:
-
Catalyst and Ligand System (for Buchwald-Hartwig and Ullmann reactions): The choice of catalyst and ligand is crucial and highly substrate-dependent. Screening different combinations is often necessary.
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Common choices include toluene, dioxane, and DMF.[1]
-
Base: The base plays a key role in the catalytic cycle. Inorganic bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are frequently used.[5]
-
Temperature: Reaction temperature significantly impacts the reaction rate and the formation of side products. Optimization is key.
-
Inert Atmosphere: Many of the catalysts and intermediates are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine.
Buchwald-Hartwig Amination Troubleshooting
Problem: Low or no product yield.
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | - Use a fresh palladium source. Pd(OAc)2 and Pd2(dba)3 are common choices. - Consider using a pre-formed palladacycle catalyst for more reliable activation.[4] |
| Inappropriate Ligand | - Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. - The choice of ligand can be critical for challenging substrates. |
| Suboptimal Base | - Screen different bases. While strong bases like NaOtBu are common, weaker inorganic bases like Cs2CO3 or K2CO3 can sometimes provide better results and functional group tolerance. |
| Incorrect Solvent | - Ensure the solvent is anhydrous. Toluene and THF are commonly used. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times. |
Problem: Formation of significant side products (e.g., hydrodehalogenation).
| Potential Cause | Suggested Solution(s) |
| Beta-Hydride Elimination | - This is a common side reaction. The choice of ligand can influence this pathway. Consider using ligands that promote reductive elimination over beta-hydride elimination. |
| Reaction with Water | - Ensure all reagents and solvents are scrupulously dried. The presence of water can lead to the reduction of the aryl halide starting material. |
Ullmann Condensation Troubleshooting
Problem: The reaction is sluggish or does not proceed to completion.
| Potential Cause | Suggested Solution(s) |
| Low Catalyst Activity | - Use a fresh, high-purity copper(I) source (e.g., CuI).[1] - Consider using an activating agent or a ligand to improve catalyst performance. 1,10-phenanthroline is a common ligand.[6] |
| High Reaction Temperature Required | - Traditional Ullmann reactions often require temperatures above 150 °C. Ensure your experimental setup can safely reach and maintain the required temperature. |
| Poor Substrate Reactivity | - Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann couplings. If possible, use the most reactive halide. |
Friedel-Crafts Cyclization Troubleshooting
Problem: Low yield of the desired cyclized product.
| Potential Cause | Suggested Solution(s) |
| Incorrect Lewis Acid Catalyst | - Screen different Lewis acids such as AlCl3, FeCl3, or PPA (polyphosphoric acid). The optimal catalyst is substrate-dependent.[3] |
| Substrate Decomposition | - Harsh acidic conditions can lead to substrate or product decomposition. Consider using milder conditions or a less aggressive catalyst. |
| Formation of Regioisomers | - The position of cyclization can be influenced by the substituents on the aromatic rings. Careful substrate design is important. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Buchwald-Hartwig Cyclization
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 | Xantphos | K2CO3 | THF | 60 | 2 | 9 |
| 2 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 18 | Low |
| 3 | Pd(OAc)2 | Xantphos | K2CO3 | Toluene | 110 | 18 | Moderate |
| 4 | Pd(OAc)2 | Xantphos | K2CO3 | Toluene | 170 (MW) | 8 | 52 |
| 5 | t-BuXPhos Palladacycle | - | DBU | t-AmOH | RT | 1 | High Conversion |
Data adapted from various sources for illustrative purposes.
Experimental Protocols
General Procedure for Intramolecular Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide precursor, palladium catalyst (e.g., Pd(OAc)2, 2-10 mol%), and ligand (e.g., XPhos, 4-20 mol%).
-
Add the base (e.g., Cs2CO3, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or THF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C, or higher with microwave irradiation) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. For example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The exact solvent system will depend on the polarity of the product and any impurities. For some derivatives, a mobile phase of methanol in chloroform may be used.[7]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Purification of 10,11-Dihydrodibenzo[b,f]oxazepine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 10,11-Dihydrodibenzo[b,f]oxazepine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 10,11-Dihydrodibenzo[b,f]oxazepine?
A1: The primary goal is to purify the crude compound by removing impurities. Recrystallization is a technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, promoting the formation of pure crystals of 10,11-Dihydrodibenzo[b,f]oxazepine, while the impurities remain dissolved in the surrounding liquid (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of 10,11-Dihydrodibenzo[b,f]oxazepine?
A2: An ideal solvent for recrystallization should exhibit high solubility for 10,11-Dihydrodibenzo[b,f]oxazepine at elevated temperatures and low solubility at room or cold temperatures. This differential solubility is key to achieving a good recovery of the purified product. Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent it from melting in the hot solvent. The solvent should also be chemically inert towards 10,11-Dihydrodibenzo[b,f]oxazepine.
Q3: What are some commonly used solvents for the recrystallization of compounds with similar structures to 10,11-Dihydrodibenzo[b,f]oxazepine?
A3: For compounds with moderate polarity like 10,11-Dihydrodibenzo[b,f]oxazepine, common single solvents to consider for screening include ethanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or acetone/water, can also be effective, particularly when the compound is too soluble in one solvent and poorly soluble in another.[1]
Q4: What is a mixed solvent recrystallization and when should I use it?
A4: A mixed solvent recrystallization involves using a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve 10,11-Dihydrodibenzo[b,f]oxazepine at all temperatures, while the other (the "poor" or "anti-solvent") should not dissolve it well at any temperature. This technique is useful when no single solvent provides the desired solubility characteristics. The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the point of saturation. A few more drops of the "good" solvent are added to redissolve the precipitate, and then the solution is cooled to induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- If the above fails, reheat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.- If the compound remains highly soluble, consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is coming out of solution too rapidly. | - Ensure the solvent's boiling point is lower than the melting point of 10,11-Dihydrodibenzo[b,f]oxazepine (approximately 105-107°C).- Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly. A slower cooling rate often encourages proper crystal lattice formation. |
| The recrystallization yield is very low. | - Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The solution was not cooled to a low enough temperature. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration. |
| The purified crystals are still colored or appear impure. | - The impurities have similar solubility to the desired compound in the chosen solvent.- The crystals formed too quickly, trapping impurities within the crystal lattice. | - Consider a pre-purification step, such as passing a solution of the crude product through a short column of activated carbon to remove colored impurities before recrystallization.- Ensure a slow cooling process. Rapid cooling can lead to the inclusion of impurities in the growing crystals. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific sample of 10,11-Dihydrodibenzo[b,f]oxazepine.
Single Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude 10,11-Dihydrodibenzo[b,f]oxazepine in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to its boiling point with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Mixed Solvent Recrystallization
-
Dissolution: In a fume hood, dissolve the crude 10,11-Dihydrodibenzo[b,f]oxazepine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents in the same ratio used for the crystallization.[1]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Solvent | Polarity | Expected Solubility of 10,11-Dihydrodibenzo[b,f]oxazepine at Room Temperature | Expected Solubility of 10,11-Dihydrodibenzo[b,f]oxazepine at Boiling Point | Potential Use |
| Water | High | Very Low | Very Low | Good as an anti-solvent in a mixed solvent system.[1] |
| Ethanol | High-Medium | Low to Moderate | High | Potentially a good single solvent or the "good" solvent in a mixed system with water.[1] |
| Isopropanol | Medium | Low to Moderate | High | Potentially a good single solvent.[1] |
| Acetone | Medium | Moderate | High | May be too good of a solvent, but could be used as the "good" solvent in a mixed system.[1] |
| Ethyl Acetate | Medium-Low | Moderate | High | May be a suitable single solvent. |
| Toluene | Low | Moderate | High | Potentially a good single solvent.[1] |
| Heptane/Hexane | Very Low | Very Low | Low | Good as an anti-solvent in a mixed solvent system. |
Visualizations
Caption: A general workflow for the recrystallization of 10,11-Dihydrodibenzo[b,f]oxazepine.
Caption: A troubleshooting decision tree for the recrystallization of 10,11-Dihydrodibenzo[b,f]oxazepine.
References
Technical Support Center: Dibenzoxazepine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzoxazepines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during dibenzoxazepine synthesis, focusing on identifying and mitigating side reactions.
Q1: My Schiff base condensation to form the dibenzoxazepine precursor is showing low conversion. What are common side reactions and how can I improve the yield?
A1: Low conversion in Schiff base formation is a frequent issue. Besides incomplete reaction, the primary concerns are the stability of the starting materials and the imine product.
-
Common Issues & Side Reactions:
-
Incomplete Reaction: The reaction is an equilibrium process. Water produced during the reaction can hydrolyze the Schiff base, leading to a mixture of starting materials and product.
-
Aldehyde Self-Condensation: Aldehydes, especially those without bulky groups, can undergo self-condensation (aldol reaction) under basic or acidic conditions, though this is less common under typical Schiff base formation conditions.
-
Oxidation: o-Aminophenols can be susceptible to oxidation, leading to colored impurities.
-
Decarboxylation: If your starting materials contain carboxylic acid groups, decarboxylation can occur at elevated temperatures.
-
-
Troubleshooting & Optimization:
-
Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate to drive the equilibrium towards the product.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Purity of Starting Materials: Ensure the o-aminophenol and o-halobenzaldehyde are pure, as impurities can inhibit the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials.[1]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for Schiff base formation.
-
Q2: The intramolecular cyclization step (Ullmann or Buchwald-Hartwig) to form the dibenzoxazepine ring is failing or giving a low yield. What are the likely side reactions?
A2: Failure in the cyclization step often points to issues with the catalyst, reaction conditions, or competing reaction pathways.
-
Common Issues & Side Reactions:
-
Decomposition of Precursor: The Schiff base intermediate can be unstable under the high temperatures often required for Ullmann condensations, leading to decomposition.
-
Homocoupling: In Ullmann reactions, homocoupling of the aryl halide can occur, leading to biaryl byproducts.
-
Denitrogenation (in specific routes): If using an arylhydrazine in a Buchwald-Hartwig approach, denitrogenation can be a significant side reaction, producing biaryl compounds instead of the desired N-arylated product.
-
Proto-dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom, particularly in the presence of a hydrogen source and a palladium catalyst.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Screening: For Buchwald-Hartwig reactions, the choice of palladium catalyst and phosphine ligand is critical. For Ullmann reactions, the source and activation of the copper catalyst are important. Screening different catalyst/ligand combinations is often necessary.
-
Base Optimization: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can significantly impact the reaction outcome.
-
Temperature Control: Carefully control the reaction temperature. High temperatures can lead to decomposition, while low temperatures may result in a sluggish reaction.
-
Solvent Choice: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) are crucial. Anhydrous and degassed solvents are recommended to prevent side reactions.[2]
-
Substituent Effects: Be aware of the electronic properties of the substituents on your aromatic rings. Electron-withdrawing groups can sometimes lead to different reactivity or side reactions.[2]
-
Q3: I am using an isocyanide-based multicomponent reaction (I-MCR) to synthesize a pyrrole-fused dibenzoxazepine derivative, and the yield is low. What could be the issue?
A3: I-MCRs are powerful but sensitive to reaction conditions. Low yields can often be traced back to suboptimal temperature or solvent.
-
Common Issues:
-
Zwitterion Intermediate Instability: The reaction proceeds through a zwitterionic intermediate, which can be unstable or participate in undesired side reactions if not efficiently trapped.
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction and lower the yield.
-
Competing Reactions: The isocyanide can react with other components in undesired ways if the conditions are not optimized for the desired multicomponent pathway.
-
-
Troubleshooting & Optimization:
-
Temperature Optimization: Temperature is a critical parameter. In some cases, increasing the temperature from room temperature to 100°C can dramatically increase the yield.[2]
-
Solvent Screening: While some I-MCRs work well under solvent-free conditions, screening different solvents (e.g., ethanol, acetonitrile, dichloromethane) can be beneficial. Solvent-free conditions have been shown to significantly increase yields in certain cases.[2][3]
-
Purity of Isocyanide: Isocyanides can have a strong odor and may be unstable over time. Ensure the purity of your isocyanide reagent.
-
Quantitative Data Summary
The optimization of reaction conditions is crucial for successful dibenzoxazepine synthesis. The following table summarizes the effect of solvent and temperature on the yield of a pyrrole-fused dibenzoxazepine synthesis via an isocyanide-based multicomponent reaction.[3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | 25 | 24 | 0 |
| 2 | CH₂Cl₂ | 40 | 24 | 23 |
| 3 | CH₃CN | 82 | 24 | 36 |
| 4 | Ethanol | 78 | 24 | 56 |
| 12 | Solvent-free | 100 | 2 | 70 |
Data adapted from an isocyanide-based multicomponent reaction of dibenzoxazepine, 2-benzylidenemalononitrile, and cyclohexyl isocyanide.[3]
Experimental Protocols
General Protocol for Buchwald-Hartwig Intramolecular Amination:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide precursor (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-5 mol%).
-
Add a suitable base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C) for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol. Specific conditions must be optimized for the specific substrates.[2]
General Protocol for Isocyanide-Based Multicomponent Reaction (Solvent-Free):
-
To a reaction vessel, add the cyclic imine of dibenzo[b,f]oxazepine (0.50 mmol), the gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol), and the isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol).
-
Stir the reaction mixture vigorously using a magnetic stirrer in an oil bath preheated to 100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product directly using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane and ethyl acetate mixtures).[2]
Visualizations
Caption: A simplified workflow for a common two-step dibenzoxazepine synthesis, highlighting potential side products at each stage.
Caption: A troubleshooting workflow for addressing low yields in the intramolecular cyclization step of dibenzoxazepine synthesis.
References
Technical Support Center: Optimization of Catalyst Loading for Dibenzoxazepine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dibenzoxazepine. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems used for dibenzoxazepine synthesis?
A1: The synthesis of dibenzoxazepines often involves the formation of a seven-membered ring through intramolecular cyclization.[1] Common catalytic systems employed for this transformation include palladium-based catalysts, particularly for Buchwald-Hartwig amination and Ullmann-type condensations, as well as copper-based catalysts for Ullmann reactions.[2][3] The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates.[4]
Q2: What are the typical starting materials for dibenzoxazepine synthesis?
A2: A widely used method involves the condensation of an o-aminophenol with an o-halobenzaldehyde to form a Schiff base intermediate, which is then cyclized.[1] Another common approach is the palladium-catalyzed cross-coupling of o-carbonylanilines or phenols with 1,2-dihaloarenes.[2]
Q3: How can I monitor the progress of my dibenzoxazepine synthesis reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the main mechanisms of catalyst deactivation in these reactions?
A4: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, sintering, and mechanical degradation.[5][6][7][8] In palladium-catalyzed reactions involving nitrogen-containing heterocycles, the nitrogen atom's lone pair of electrons can coordinate to the palladium center, leading to catalyst poisoning.[9] Fouling can occur from the deposition of carbonaceous materials (coke) on the catalyst surface.[10]
Q5: Is it possible to regenerate a deactivated catalyst?
A5: In some cases, catalyst regeneration is possible. For deactivation caused by fouling with carbonaceous deposits, the catalyst can sometimes be regenerated by controlled combustion of the coke.[10] However, regeneration methods are highly dependent on the nature of the catalyst and the deactivation mechanism. For many fine chemical syntheses, using a fresh catalyst is often more practical.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
The desired product spot on the TLC plate is faint or absent.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For palladium-catalyzed reactions, consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[4] Ensure the catalyst has been stored under appropriate inert conditions. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Be aware that excessively high temperatures can lead to side product formation.[4] |
| Incorrect Choice of Ligand or Base | The ligand and base play a critical role in the catalytic cycle.[4] For Buchwald-Hartwig aminations, screen different phosphine ligands (e.g., t-BuDavePhos) and bases (e.g., NaOt-Bu, Cs₂CO₃).[2] The choice will depend on the specific substrates. |
| Poor Quality of Solvents or Reagents | Use anhydrous, degassed solvents, especially for air- and moisture-sensitive reactions like the Buchwald-Hartwig amination.[4] Purify starting materials if their purity is questionable. |
| Inhibition by Aryl Halide | In some Buchwald-Hartwig reactions, aryl iodides can have an inhibitory effect. If you are using an aryl iodide and observing low yield, consider switching to an aryl bromide or chloride.[11] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
Difficulty in isolating the pure product.
| Possible Cause | Suggested Solution |
| Dehalogenation of Aryl Halide | This is a common side reaction in Ullmann condensations.[12] Ensure strictly anhydrous conditions and consider screening different solvents. |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the aryl halide or the amine/phenol can occur. Optimizing the catalyst-to-ligand ratio and the reaction temperature can help minimize this. |
| Decomposition of Schiff Base Intermediate | In the two-step synthesis, the Schiff base intermediate can be unstable under harsh conditions.[1] Consider optimizing the base and solvent for the cyclization step and perform the reaction under an inert atmosphere.[1] |
| Reaction with Solvent | Some solvents can participate in side reactions. For instance, chlorinated solvents, acetonitrile, and pyridine should generally be avoided in Buchwald-Hartwig aminations as they can inhibit the palladium catalyst.[4] |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product co-elutes with starting materials or byproducts during column chromatography.
-
Residual palladium catalyst contaminates the final product.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography by trying different solvent mixtures with varying polarities. |
| Residual Palladium Catalyst | To remove residual palladium, you can try quenching the reaction with sodium thiosulfate and filtering through celite.[13] Washing the organic layer with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) can also help to scavenge palladium. |
| Product Instability on Silica Gel | If the product is sensitive to silica gel, consider using a different stationary phase for chromatography, such as alumina, or explore alternative purification methods like recrystallization or preparative HPLC. |
Quantitative Data
Table 1: Optimization of Palladium Catalyst Loading for Biaryl Synthesis (Illustrative Example)
Note: This data is for a related cross-coupling reaction and illustrates the general principle of catalyst loading optimization. Optimal loading for dibenzoxazepine synthesis will be reaction-specific.
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 5 | 75 | 12 |
| 10 | 88 | 8 |
| 15 | 92 | 6 |
| 20 | 92 | 6 |
Lowering the amount of catalyst can result in decreased yields and increased reaction times, while a significant increase may not improve the yield further.[14]
Table 2: Effect of Solvent and Temperature on the Yield of a Pyrrole-Fused Dibenzoxazepine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | rt | 24 | 0 |
| 2 | Dichloromethane | 40 | 12 | 15 |
| 3 | Acetonitrile | 82 | 8 | 45 |
| 4 | Ethanol | 78 | 8 | 56 |
| 5 | Toluene | 110 | 6 | 30 |
| 6 | THF | 66 | 10 | 25 |
| 7 | Ethyl acetate | 77 | 8 | 35 |
| 8 | DMF | 120 | 4 | 40 |
| 9 | None | 100 | 2 | 70 |
Data adapted from a study on the synthesis of pyrrole-fused dibenzoxazepines, demonstrating that solvent-free conditions at elevated temperatures can be optimal.[15]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Dibenzoxazepine via Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 2-bromochlorobenzene)
-
o-Aminobenzophenone
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., t-BuDavePhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), o-aminobenzophenone (1.2 mmol), palladium precursor (1-2 mol%), and phosphine ligand (2-4 mol%).
-
Add the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add the ammonia solution (5-10 equivalents).
-
Seal the tube and heat the reaction mixture with stirring at 85-110 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of Dibenzoxazepine via Ullmann Condensation
This protocol is a general procedure for an intramolecular Ullmann condensation.
Materials:
-
o-Halodiarylamine intermediate
-
Copper catalyst (e.g., CuI, "activated" copper powder)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF, N-methylpyrrolidone)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the o-halodiarylamine (1.0 mmol), copper catalyst (10-20 mol%), and base (2.0 mmol).
-
Add the solvent (5-10 mL).
-
Heat the reaction mixture with vigorous stirring to a high temperature (typically >150 °C).[12]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijset.com [ijset.com]
- 6. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 10,11-Dihydrodibenzo[b,f]oxazepine?
A1: The primary synthetic strategies for constructing the 10,11-Dihydrodibenzo[b,f]oxazepine core include intramolecular Buchwald-Hartwig amination, Friedel-Crafts cyclization, and Ullmann condensation. Each method offers distinct advantages and is associated with specific challenges.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts.
Q3: What are the typical purification methods for 10,11-Dihydrodibenzo[b,f]oxazepine?
A3: Purification is commonly achieved through column chromatography on silica gel. The choice of eluent system will depend on the specific polarity of the synthesized derivative and any impurities present. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: Where can I find spectral data for 10,11-Dihydrodibenzo[b,f]oxazepine?
A4: Spectral data, including 1H NMR, 13C NMR, and mass spectrometry data, for 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives can be found in various chemical databases and scientific literature. PubChem is a valuable resource for this information.[1]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine, categorized by the synthetic method.
Intramolecular Buchwald-Hartwig Amination
The intramolecular Buchwald-Hartwig amination is a powerful method for the formation of the seven-membered ring in 10,11-Dihydrodibenzo[b,f]oxazepine. A common precursor for this reaction is a 2-(2-aminophenoxy)bibenzyl derivative.
Problem 1: Low to no yield of the desired 10,11-Dihydrodibenzo[b,f]oxazepine.
-
Possible Cause 1: Inactive Catalyst or Ligand. The palladium catalyst and phosphine ligand are sensitive to air and moisture.
-
Possible Cause 2: Suboptimal Ligand or Base Selection. The choice of ligand and base is critical for the efficiency of the Buchwald-Hartwig coupling.
-
Solution: Screen different phosphine ligands and bases. For the intramolecular cyclization to form dibenzazepine derivatives, ligands like Xantphos have been shown to be effective.[2] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
-
-
Possible Cause 3: Inappropriate Solvent or Temperature. The reaction outcome is highly dependent on the solvent and temperature.
-
Solution: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. Microwave irradiation has been demonstrated to significantly improve yields and reduce reaction times in some cases.[2]
-
Data Presentation: Optimization of Intramolecular Buchwald-Hartwig Coupling
The following table summarizes the effect of different reaction conditions on the yield of a 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative via intramolecular Buchwald-Hartwig amination.[2]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | THF | 50-60 | 2 | 9 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | Poor |
| 3 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | 18 | Poor |
| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 18 | Slightly Better |
| 5 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (Microwave) | 8 | 71 |
Problem 2: Formation of significant side products.
-
Possible Cause: Homocoupling of the starting material. This can occur if the oxidative addition of the aryl halide to the palladium catalyst is followed by a reaction with another molecule of the starting material instead of the intramolecular amine.
-
Solution: Slowly add the palladium catalyst to the reaction mixture. Ensure a high dilution to favor the intramolecular reaction.
-
Friedel-Crafts Cyclization
Intramolecular Friedel-Crafts acylation or alkylation can be employed to form the seven-membered ring. This typically involves the cyclization of a suitable precursor, such as a 2-phenoxyphenylacetic acid or a related derivative.
Problem 1: Low yield or failure of the cyclization reaction.
-
Possible Cause 1: Insufficiently activated aromatic ring. The aromatic ring undergoing electrophilic attack may not be electron-rich enough.
-
Solution: Ensure that the precursor has appropriate activating groups on the aromatic ring if necessary.
-
-
Possible Cause 2: Unsuitable Lewis acid or protic acid catalyst. The choice and amount of the acid catalyst are crucial.
-
Solution: Common catalysts include polyphosphoric acid (PPA) and Lewis acids like aluminum chloride (AlCl₃).[3] The optimal catalyst and its concentration should be determined experimentally. In some cases, a mixture of a Lewis acid and a protic acid can be more effective.
-
-
Possible Cause 3: Decomposition of the starting material or product. The strongly acidic conditions and high temperatures can lead to degradation.
-
Solution: Carefully control the reaction temperature and time. Consider using milder catalysts or reaction conditions if possible.
-
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O or C-N bonds, which can be adapted for the intramolecular cyclization to form the dibenzoxazepine ring. This typically involves a copper-catalyzed reaction.
Problem 1: Reaction is sluggish or does not proceed to completion.
-
Possible Cause 1: Inactive copper catalyst. The surface of the copper catalyst can be passivated by oxides.
-
Solution: Use freshly prepared, activated copper powder or a soluble copper(I) salt.
-
-
Possible Cause 2: High reaction temperatures leading to decomposition. Traditional Ullmann reactions often require high temperatures.
-
Solution: While high temperatures are often necessary, monitor the reaction closely for signs of decomposition (e.g., darkening of the reaction mixture). The use of ligands such as 1,10-phenanthroline can sometimes allow for lower reaction temperatures.
-
-
Possible Cause 3: Inappropriate solvent. The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are commonly used.
-
Experimental Protocols
Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol via Three-Step Synthesis including Intramolecular Buchwald-Hartwig Coupling [2]
Step 1: Synthesis of 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol
-
To a solution of o-nitrobenzyl chloride (1 mmol) and 2-chlorobenzaldehyde (1.2 mmol) in acetonitrile (4 mL) under an inert atmosphere, add tetrakis(dimethylamino)ethylene (TDAE) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be carried forward to the next step.
Step 2: Reduction of the Nitro Group to an Amine
-
To the crude product from Step 1, add methanol (5 mL), 5% Pd/C (46 mg), and hydrazine hydrate (50-60%, 312 μL).
-
Stir the reaction mixture at 70 °C for 18 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or used directly in the next step.
Step 3: Intramolecular Buchwald-Hartwig Coupling
-
In a microwave vial, combine the crude 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate, Pd(OAc)₂ (0.1 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2 mmol) in anhydrous toluene (2 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 170 °C for 8 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol.
Mandatory Visualizations
References
- 1. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
Stability testing of 10,11-Dihydrodibenzo[b,f]oxazepine under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when designing a stability study for a 10,11-Dihydrodibenzo[b,f]oxazepine derivative?
When designing a stability study for a 10,11-Dihydrodibenzo[b,f]oxazepine derivative, it is crucial to evaluate the impact of various environmental factors. Key parameters to investigate include hydrolysis (acidic and alkaline conditions), oxidation, photostability, and thermal stress.[5] These forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Q2: How can I develop a stability-indicating analytical method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[5] For dibenzo[b,f]oxazepine derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is a common and effective technique.[1][2][4][6] The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Q3: What are common degradation pathways for similar tricyclic compounds?
While specific pathways for 10,11-Dihydrodibenzo[b,f]oxazepine are not detailed in the provided results, structurally related compounds like Carbamazepine can undergo degradation.[3] Potential degradation pathways could involve oxidation of the dibenzazepine ring or hydrolysis of susceptible functional groups if present. Forced degradation studies are essential to elucidate these pathways for your specific molecule.
Q4: My compound shows significant degradation under basic conditions. What are the likely mechanisms?
For structurally similar compounds like Oxcarbazepine, significant degradation is often observed under alkaline conditions.[4] The specific mechanism for 10,11-Dihydrodibenzo[b,f]oxazepine would depend on its exact structure, but hydrolysis of any labile groups is a common cause of degradation in basic media.
Troubleshooting Guide
Issue 1: I am not observing any degradation under my initial stress conditions.
-
Possible Cause: The stress conditions may not be stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base. For example, if no degradation is seen with 0.1 N HCl, try refluxing with a higher concentration.[5]
-
Extend the exposure time to the stress condition. It is recommended to conduct stress testing in solution for a maximum of 14 days to generate stressed samples for method development.[5]
-
Increase the temperature for thermal and hydrolytic studies. For instance, studies on related compounds have used temperatures of 60°C or 80°C.[1][5][7]
-
Issue 2: My chromatogram shows co-elution of the parent peak with degradation products.
-
Possible Cause: The chromatographic method lacks sufficient specificity.
-
Troubleshooting Steps:
-
Modify the mobile phase composition. Adjusting the ratio of organic solvent to aqueous buffer can improve resolution.
-
Change the column. Using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can enhance separation.
-
Adjust the pH of the mobile phase. This can alter the ionization state of the analyte and degradants, improving resolution.
-
Optimize the gradient elution profile if you are not using an isocratic method.
-
Issue 3: I am observing unexpected peaks in my placebo formulation during the stability study.
-
Possible Cause: Excipients in the formulation may be degrading or interacting with the drug substance.
-
Troubleshooting Steps:
-
Conduct forced degradation studies on the individual excipients and the placebo mixture to identify the source of the extra peaks.
-
Evaluate the compatibility of the drug substance with each excipient individually.
-
Reformulate with more stable excipients if significant interactions are identified.
-
Experimental Protocols
The following are example protocols for forced degradation studies based on methodologies applied to the structurally similar compound, Oxcarbazepine. These should be adapted for 10,11-Dihydrodibenzo[b,f]oxazepine.
1. Acid Hydrolysis
-
Protocol: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile). Dilute an aliquot of the stock solution with 1.0 N HCl to a final concentration of approximately 100 mcg/mL.[1] Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 48 hours or until significant degradation is observed).[1][5] Neutralize the solution before analysis. Dilute an aliquot with the mobile phase to a suitable concentration for HPLC analysis.[1]
2. Alkaline Hydrolysis
-
Protocol: Similar to acid hydrolysis, but use 0.1 N NaOH.[1] Refluxing at 60°C for a shorter duration (e.g., 15-30 minutes) may be necessary due to higher reactivity.[5][7] Neutralize the solution with acid before analysis and dilute with the mobile phase.
3. Oxidative Degradation
-
Protocol: Prepare a solution of the drug substance (e.g., 100 mcg/mL) in 3.0% hydrogen peroxide.[1] Keep the solution at room temperature for a specified period (e.g., 48 hours).[1] Dilute an aliquot with the mobile phase for analysis.
4. Thermal Degradation
-
Protocol: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80°C or 100°C) for a defined period (e.g., 10 days).[1][7] After exposure, prepare a solution of the stressed sample in a suitable solvent and dilute it with the mobile phase for analysis.
5. Photolytic Degradation
-
Protocol: Expose the solid drug substance spread as a thin layer on a glass dish to sunlight (e.g., 60,000–70,000 lux) for a specified duration (e.g., 48 hours).[7] Alternatively, use a photostability chamber with a controlled light source. Prepare a solution of the exposed sample and analyze by HPLC.
Data Presentation
The results of forced degradation studies are typically summarized in a table to show the extent of degradation under different conditions.
Table 1: Illustrative Summary of Forced Degradation Studies
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | No. of Degradation Products |
| Acid Hydrolysis | 1.0 N HCl | 48 hours | 10 - 15% | 1-2 |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 minutes | > 50% | 2-3 |
| Oxidation | 3.0% H₂O₂ | 48 hours | 20 - 30% | 2 |
| Thermal | 80°C | 10 days | 5 - 10% | 1 |
| Photolytic | Sunlight | 48 hours | < 5% | 1 |
Note: The % degradation values are illustrative and will vary depending on the specific molecule and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for a typical forced degradation study.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for a dibenzo[b,f]oxazepine derivative.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. ijrpp.com [ijrpp.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the synthesis, categorized by reaction stage.
1. Synthesis of Key Intermediate: 2-(2-Phenoxyanilino)ethanol
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2-(2-Phenoxyanilino)ethanol | Incomplete reaction of 2-aminophenol and 2-phenoxyethanol. Side reactions due to high temperatures. | Optimize the molar ratio of reactants. Monitor the reaction temperature closely to avoid exceeding the optimal range (typically 120-140°C). Consider using a catalyst, such as a mild acid or base, to promote the reaction at a lower temperature. |
| Formation of Impurities | Oxidation of 2-aminophenol. Ether cleavage at high temperatures. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Control the reaction temperature carefully. Use purified starting materials to avoid introducing impurities. |
| Difficult Isolation of the Product | Emulsion formation during aqueous workup. Product precipitation with impurities. | Break emulsions by adding brine or a small amount of a different organic solvent. Optimize the pH of the aqueous phase to ensure the product remains in the organic layer. Consider a solvent swap to a system where the product is soluble but impurities are not. |
2. Intramolecular Cyclization to 10,11-Dihydrodibenzo[b,f]oxazepine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | Insufficiently strong dehydrating agent/catalyst. Low reaction temperature. Steric hindrance affecting the cyclization. | Use a stronger dehydrating agent such as polyphosphoric acid (PPA) or a suitable acid catalyst like sulfuric acid.[1] Increase the reaction temperature gradually while monitoring for side product formation. Ensure efficient mixing to overcome mass transfer limitations. |
| Formation of Polymeric By-products | Intermolecular reactions competing with the desired intramolecular cyclization. High concentration of the starting material. | Employ high-dilution principles by adding the substrate slowly to the hot reaction mixture. Ensure vigorous and efficient stirring to quickly disperse the reactant. Optimize the reaction temperature; too high a temperature can favor intermolecular reactions. |
| Exothermic Reaction Runaway | Poor heat dissipation in large-scale reactors. Rapid addition of catalyst or reactant. | Ensure the reactor has adequate cooling capacity. Add the catalyst or reactant portion-wise or via a syringe pump to control the reaction rate and temperature.[2] Monitor the internal temperature of the reactor continuously. |
3. Purification and Isolation of 10,11-Dihydrodibenzo[b,f]oxazepine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallization | Presence of impurities that inhibit crystal formation. Highly viscous reaction mixture. | Treat the crude product with activated carbon to remove colored impurities. Perform a solvent screen to find an optimal solvent or solvent mixture for crystallization. Use seeding with a small amount of pure product to induce crystallization. |
| Low Purity of the Final Product | Co-precipitation of starting materials or by-products. Inefficient removal of the cyclizing agent during workup. | Recrystallize the product multiple times from a suitable solvent system. Implement a thorough washing procedure for the isolated crystals with a solvent in which the impurities are soluble but the product is not. |
| Product Oiling Out | Supersaturation of the product in the crystallization solvent. Too rapid cooling of the solution. | Cool the solution slowly and with controlled stirring. Use a solvent system where the product has moderate solubility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the intramolecular cyclization step on a large scale?
A1: Temperature control is paramount. The intramolecular cyclization is often an exothermic process, and poor heat management on a large scale can lead to a runaway reaction, resulting in the formation of by-products and posing a significant safety risk.[2] It is crucial to have a reactor with efficient cooling and to control the rate of addition of any catalysts or reactants that initiate the exothermic process.
Q2: Are there alternative, safer reagents to consider for the cyclization step instead of strong acids like PPA or sulfuric acid at an industrial scale?
A2: While strong acids are effective, alternative methods are being explored for improved safety and handling on an industrial scale. For instance, certain solid acid catalysts or metal-catalyzed cyclizations could be considered. These alternatives may offer easier separation and reduced corrosion of equipment. However, their efficiency and cost-effectiveness for this specific transformation would need to be carefully evaluated and optimized.
Q3: How can the formation of colored impurities be minimized during the synthesis?
A3: The formation of colored impurities often arises from oxidation of phenolic and amino groups in the starting materials or intermediates. To minimize this, it is essential to work under an inert atmosphere (nitrogen or argon), especially at elevated temperatures. Using high-purity, deoxygenated solvents and starting materials can also significantly reduce the formation of these impurities.
Q4: What are the key safety precautions to take during the scale-up synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine?
A4: Key safety precautions include:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential hazards, such as exothermic reactions, handling of corrosive acids, and potential for runaway reactions.
-
Adequate Engineering Controls: Use reactors with appropriate pressure and temperature ratings, efficient cooling systems, and emergency relief systems.
-
Personal Protective Equipment (PPE): Ensure all personnel wear appropriate PPE, including acid-resistant gloves, safety glasses, and flame-retardant lab coats.
-
Inert Atmosphere: As mentioned, use an inert atmosphere to prevent side reactions and ensure safety.
-
Controlled Addition: Implement controlled addition of reagents, especially for exothermic steps.
Experimental Protocols
Synthesis of 2-(2-Phenoxyanilino)ethanol (Lab Scale)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 eq) and 2-phenoxyethanol (1.1 eq).
-
Heat the mixture to 130-140°C under a nitrogen atmosphere.
-
Maintain the temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Intramolecular Cyclization to 10,11-Dihydrodibenzo[b,f]oxazepine (Lab Scale)
-
Place polyphosphoric acid (PPA) (10 times the weight of the starting material) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 100-110°C under a nitrogen atmosphere.
-
Slowly add 2-(2-phenoxyanilino)ethanol (1 eq) to the hot PPA with vigorous stirring.
-
After the addition is complete, raise the temperature to 140-150°C and hold for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution with a strong base (e.g., sodium hydroxide) to pH 8-9.
-
Extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
Caption: Synthetic workflow for 10,11-Dihydrodibenzo[b,f]oxazepine.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
Technical Support Center: Purification of 10,11-Dihydrodibenzo[b,f]oxazepine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in the synthesis of 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My final product of 10,11-Dihydrodibenzo[b,f]oxazepine is contaminated with unreacted starting materials. How can I purify it?
Unreacted starting materials can often be removed by recrystallization or column chromatography. The best method depends on the specific starting materials used and their polarity relative to the product.
-
Recrystallization: This is a cost-effective first-line purification method. The choice of solvent is critical. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures. Common solvents for recrystallizing dibenzo[b,f]oxazepine derivatives include ethyl acetate/heptane mixtures.[1]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is a highly effective alternative. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for good separation.
2. What are some common solvent systems for column chromatography of 10,11-Dihydrodibenzo[b,f]oxazepine derivatives?
Several solvent systems have been successfully used for the purification of 10,11-Dihydrodibenzo[b,f]oxazepine derivatives. The ideal system will depend on the specific derivative and the impurities present. It is always recommended to first determine the optimal eluent composition by thin-layer chromatography (TLC).
Here are some reported solvent systems:
-
Ethyl acetate (EtOAc) in Chloroform (CHCl₃) (e.g., 10:90 to 30:70 v/v)[2]
-
Methanol (MeOH) in Chloroform (CHCl₃) (e.g., 0:100 to 2:98 v/v)[1]
3. I am observing a persistent impurity with a similar polarity to my product. What should I do?
When an impurity has a similar polarity to the desired product, separation by standard chromatography can be challenging. Here are a few strategies to consider:
-
Gradient Elution Column Chromatography: Instead of using a single solvent system (isocratic elution), a gradient elution can improve separation. This involves gradually increasing the polarity of the eluent during the chromatography run. For example, starting with a less polar mixture and gradually increasing the percentage of a more polar solvent can effectively separate closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18).
-
Chemical Treatment: In some cases, it may be possible to chemically modify the impurity to alter its polarity, making it easier to separate. This should be approached with caution to avoid reacting with the desired product.
-
Recrystallization with a different solvent system: Experiment with a variety of solvents or solvent mixtures for recrystallization. Sometimes a different solvent system can provide the selectivity needed for separation.
4. How can I remove colored impurities from my 10,11-Dihydrodibenzo[b,f]oxazepine product?
Colored impurities are often highly conjugated organic molecules. They can sometimes be removed by:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then filter the hot solution through celite to remove the charcoal. The purified product can then be recovered by crystallization.
-
Column Chromatography: As with other impurities, column chromatography is often effective at removing colored byproducts. The appropriate solvent system should be determined by TLC.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent pair in which the 10,11-Dihydrodibenzo[b,f]oxazepine derivative has high solubility at high temperature and low solubility at low temperature. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes or heptane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent systems of differing polarities. The ideal system will show good separation between the product and impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 10,11-Dihydrodibenzo[b,f]oxazepine.
Data Presentation
Table 1: Purity of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives After Column Chromatography
| Compound | Purification Method | Eluent System | Purity |
| 4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][2][3]oxazepin-8-yl)benzamide | Column Chromatography | Chloroform | 99.9%[2] |
| 4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][2][3]oxazepin-8-yl)benzamide | Column Chromatography | Chloroform | 96.9%[2] |
| 3,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][2][3]oxazepin-8-yl)benzamide | Column Chromatography | Methanol/Chloroform (0:100 to 2:98) | 96.2%[1] |
| 4-Methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][2][3]oxazepin-8-yl)benzamide | Column Chromatography | Ethyl acetate/Chloroform (10:90 to 30:70) | 98.3%[2] |
Visualizations
Caption: General workflow for the purification of 10,11-Dihydrodibenzo[b,f]oxazepine.
Caption: Troubleshooting logic for selecting a purification method.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 10,11-Dihydrodibenzo[b,f]oxazepine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 10,11-Dihydrodibenzo[b,f]oxazepine, a key heterocyclic scaffold, with its structurally related and commercially significant analogs, Carbamazepine and Oxcarbazepine. The presented data facilitates the structural elucidation and purity assessment of these compounds, which are crucial in pharmaceutical research and development.
Experimental Protocol for NMR Analysis
A standardized protocol was followed for the acquisition of high-resolution ¹H and ¹³C NMR spectra for the comparative analysis of 10,11-Dihydrodibenzo[b,f]oxazepine, Carbamazepine, and Oxcarbazepine.
1. Sample Preparation:
-
Approximately 5-10 mg of the analytical sample was accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
2. Instrumentation:
-
NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer, or an equivalent instrument.
-
The spectrometer was equipped with a 5 mm broadband observe (BBO) probe.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Spectral Width: 16 ppm
-
Acquisition Time: 2.048 s
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
Temperature: 298 K
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30) was used.
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.087 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
Temperature: 298 K
5. Data Processing:
-
The acquired Free Induction Decays (FIDs) were processed using MestReNova software (or equivalent).
-
Fourier transformation was applied, followed by phase and baseline correction.
-
Chemical shifts (δ) were referenced to the residual solvent peak or TMS.
-
Peak picking and integration were performed for ¹H NMR spectra.
-
For ¹³C NMR spectra, chemical shifts of all observed resonances were reported.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for 10,11-Dihydrodibenzo[b,f]oxazepine, Carbamazepine, and Oxcarbazepine.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10,11-Dihydrodibenzo[b,f]oxazepine | CDCl₃ | 7.15 - 6.80 | m | - | 8H | Aromatic-H |
| 4.95 | s | - | 1H | NH | ||
| 3.90 | s | - | 2H | CH₂ | ||
| Carbamazepine | CDCl₃ | 7.44 - 7.30 | m | - | 8H | Aromatic-H |
| 6.91 | s | - | 2H | Vinyl-H | ||
| 4.96 | br s | - | 2H | NH₂ | ||
| Oxcarbazepine | DMSO-d₆ | 7.80 - 7.30 | m | - | 8H | Aromatic-H |
| 7.20 | br s | - | 2H | NH₂ | ||
| 3.80 | s | - | 2H | CH₂ |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 10,11-Dihydrodibenzo[b,f]oxazepine | CDCl₃ | 152.5, 142.1, 131.5, 129.8, 125.0, 121.3, 118.0, 47.2 |
| Carbamazepine | CDCl₃ | 156.5 (C=O), 139.0 (C-4a, C-5a), 132.8 (C-10, C-11), 130.0 (C-2, C-7), 129.5 (C-3, C-6), 128.9 (C-1, C-8), 124.8 (C-4, C-5) |
| Oxcarbazepine | DMSO-d₆ | 166.4 (C=O), 156.7 (C=O), 151.7, 136.2, 131.8, 130.5, 129.3, 128.7, 125.4, 118.9, 115.6, 56.4 (CH₂) |
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of the discussed compounds, from initial sample handling to final data interpretation and comparison.
This guide serves as a valuable resource for the identification and characterization of 10,11-Dihydrodibenzo[b,f]oxazepine and its key derivatives, Carbamazepine and Oxcarbazepine. The provided data and protocols support the rigorous quality control and structural verification required in modern drug discovery and development.
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 10,11-Dihydrodibenzo[b,f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation and quantification of chemical entities. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 10,11-Dihydrodibenzo[b,f]oxazepine, a tricyclic compound of significant interest in medicinal chemistry and drug development. By juxtaposing its fragmentation behavior with that of the structurally related and well-documented anticonvulsant drug, Carbamazepine, this document aims to offer researchers a clear and data-driven understanding of the fragmentation pathways, supported by detailed experimental protocols and visual diagrams.
Comparative Fragmentation Analysis
The structural nuances between 10,11-Dihydrodibenzo[b,f]oxazepine and Carbamazepine give rise to distinct yet mechanistically related fragmentation patterns. A summary of their key mass spectrometric data is presented below.
| Feature | 10,11-Dihydrodibenzo[b,f]oxazepine | Carbamazepine |
| Molecular Formula | C₁₃H₁₁NO | C₁₅H₁₂N₂O |
| Molecular Weight | 197.23 g/mol [1] | 236.27 g/mol [2] |
| Ionization Mode | Electron Ionization (EI) / Electrospray (ESI) | Electrospray Ionization (ESI) |
| Parent Ion (M+) | m/z 197 | m/z 237 ([M+H]⁺)[3][4] |
| Major Fragments (m/z) | 196, 195, 167, 139 | 220, 194, 192, 179[2][3][5] |
| Key Fragmentation Transition | Not explicitly documented in literature | m/z 237 → 194[3][4][6] |
Proposed Fragmentation Pathway of 10,11-Dihydrodibenzo[b,f]oxazepine
Caption: Proposed fragmentation pathway of 10,11-Dihydrodibenzo[b,f]oxazepine.
Comparative Experimental Workflow
The acquisition of mass spectra for these compounds typically involves chromatographic separation followed by mass spectrometric detection. A generalized workflow is depicted below.
Caption: Generalized workflow for LC-MS/MS analysis.
Experimental Protocols
Sample Preparation (for biological matrices)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for fragmentation pattern analysis.
MRM Transitions:
-
10,11-Dihydrodibenzo[b,f]oxazepine: Precursor ion m/z 197; product ions to be determined based on experimental fragmentation data (e.g., m/z 196, 167, 139).
-
Carbamazepine: Precursor ion m/z 237; product ion m/z 194.[3][4][6]
This guide provides a foundational understanding of the mass spectrometric behavior of 10,11-Dihydrodibenzo[b,f]oxazepine in comparison to Carbamazepine. The provided protocols and diagrams serve as a starting point for researchers to develop and validate their own analytical methods. Further experimental work is necessary to fully elucidate and confirm the fragmentation pathway of 10,11-Dihydrodibenzo[b,f]oxazepine.
References
- 1. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Analysis of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
A deep dive into the solid-state structures of key anticonvulsant drugs, Carbamazepine and Oxcarbazepine, reveals critical insights into their polymorphic behavior and molecular conformations. This guide provides a comparative analysis of their X-ray crystallographic data, offering valuable information for researchers, scientists, and professionals in drug development.
The 10,11-Dihydrodibenzo[b,f]oxazepine scaffold is a cornerstone in the development of anticonvulsant medications. Two prominent derivatives, Carbamazepine (CBZ) and its keto-analogue Oxcarbazepine (OCB), are widely prescribed for the treatment of epilepsy and neuropathic pain.[1][2] Their clinical efficacy is intrinsically linked to their solid-state properties, including polymorphism, which can significantly influence their bioavailability and stability. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in their crystalline state.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for different polymorphic forms of Carbamazepine and Oxcarbazepine. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development.[3] Different polymorphs can exhibit distinct physical properties, including solubility and melting point, which in turn can affect a drug's therapeutic performance.
| Compound | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Carbamazepine (CBZ) | Form II | Rhombohedral | R-3 | 36.24 | 36.24 | 5.31 | 120 | [4] |
| Form III | Monoclinic | P2₁/n | 7.61 | 11.30 | 13.89 | 92.43 | [4] | |
| Form IV | Monoclinic | P2₁/c | 27.15 | 7.30 | 14.10 | 110.30 | [4] | |
| Oxcarbazepine (OCB) | Form I | Monoclinic | P2₁/c | 5.276 | 9.307 | 24.841 | 90.79 | [5] |
| Form II | Monoclinic | P2₁/c | 11.559 | 5.308 | 19.341 | 100.99 | [6] | |
| Form III | - | - | - | - | - | - | [1][3] |
Note: Complete crystallographic data for Oxcarbazepine Form III was not available in the searched literature.
The molecular structure of Oxcarbazepine reveals a butterfly shape, with the seven-membered azepine ring adopting a twisted boat conformation.[5] The two benzene rings are planar and intersect at an angle of 62.91°.[5] This molecular conformation is a key determinant of its anticonvulsant activity.[5]
Experimental Protocols
The determination of the crystal structures of these derivatives involves a standardized workflow. The following is a generalized experimental protocol for single-crystal X-ray diffraction of small molecules like 10,11-Dihydrodibenzo[b,f]oxazepine derivatives.
1. Crystallization:
-
Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]
-
Method for Oxcarbazepine: Crystals of Oxcarbazepine Form I can be grown by dissolving the compound in a 1:1 mixture of boiling distilled water and methanol, followed by slow evaporation of the solvent over approximately 14 days.[5]
-
Method for Oxcarbazepine Form II: This polymorph can be produced by dissolving 25.0 mg of OCB in 20 mL of toluene, heating the solution to 115°C until it becomes homogeneous, and then allowing it to cool to room temperature or in an ice bath.[6]
2. Data Collection:
-
Objective: To measure the intensities and positions of the X-ray diffraction spots.[8]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Procedure: A suitable crystal is mounted on a goniometer head. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms within the crystal lattice and refine their positions.[8]
-
Software: Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.[5]
-
Procedure: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[9] An atomic model is then built into the electron density map and refined against the experimental data to obtain the final crystal structure.[8]
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.
Caption: General workflow of small molecule X-ray crystallography.
This comparative guide highlights the importance of X-ray crystallography in characterizing the solid-state forms of 10,11-Dihydrodibenzo[b,f]oxazepine derivatives. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the pharmaceutical sciences, aiding in the development of more stable and effective drug products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Twisted Aggregates of Oxcarbazepine Form III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to dibenzoxazepines
For Researchers, Scientists, and Drug Development Professionals
The dibenzoxazepine scaffold is a privileged heterocyclic motif found in a range of biologically active compounds, most notably in antipsychotic drugs like loxapine. The efficient construction of this tricyclic system is a key focus in medicinal chemistry and drug development. This guide provides a comparative analysis of various synthetic strategies leading to dibenzoxazepines, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of the dibenzoxazepine core can be broadly categorized into classical condensation reactions, modern palladium-catalyzed cross-coupling reactions, and multi-component strategies. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and operational simplicity.
Data Presentation
The following tables summarize the quantitative data for the different synthetic routes discussed in this guide.
Table 1: Comparison of Key Synthetic Routes to Dibenzoxazepines
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ullmann Condensation | Copper-based (e.g., CuI) | High-boiling polar solvents | High (e.g., 180°C) | 12-24 h | Moderate | [1] |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd₂(dba)₃/t-BuDavePhos) | 1,4-Dioxane | 85°C | 12-24 h | Good to Excellent | [2] |
| Intramolecular Cyclization (Ultrasound-assisted) | None (catalyst-free) | Not specified | Ambient | 50 min | Good | [1] |
| Isocyanide-based MCR | None (catalyst-free) | Solvent-free | 100°C | 2 h | Up to 80% | [3] |
Table 2: One-Pot Palladium-Catalyzed Synthesis of Dibenzo[b,f][1][4]oxazepinones [2]
| Entry | Precursor | Product | Yield (%) |
| 1 | 2-(2-bromophenoxy)aniline derivative | Dibenzo[b,f][1][4]oxazepinone | 80 |
| 2 | Substituted 2-(2-bromophenoxy)aniline | Substituted dibenzo[b,f][1][4]oxazepinone | 75-85 |
Table 3: Optimization of Isocyanide-Based Multicomponent Reaction for Pyrrole-fused Dibenzoxazepines [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | 24 | Trace |
| 2 | Acetonitrile | 82 | 24 | 45 |
| 3 | Toluene | 110 | 24 | 30 |
| 4 | Ethanol | 78 | 24 | 56 |
| 5 | Solvent-free | 100 | 2 | 70 |
| 6 | Solvent-free (gram scale) | 100 | 2 | 80 |
Experimental Protocols
Palladium-Catalyzed One-Pot Synthesis of Dibenzo[b,f][1][4]oxazepinones[2]
This protocol describes a general and highly efficient method for the synthesis of dibenzodiazepine analogs, which is also applicable to dibenzooxazepinones.
Materials:
-
Appropriate 2-(2-halophenoxy)aniline precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
t-BuDavePhos (ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Anhydrous 1,4-dioxane
-
Molecular sieves (3 Å)
Procedure:
-
To an oven-dried resealable Schlenk tube containing a stir bar, add the 2-(2-halophenoxy)aniline precursor (0.5 mmol), Pd(OAc)₂ (2 mol %), and t-BuDavePhos (4 mol %).
-
Add activated powdered 3 Å molecular sieves (100 mg).
-
The tube is evacuated and backfilled with argon three times.
-
Under an argon atmosphere, add NaOt-Bu (1.4 equiv) and anhydrous 1,4-dioxane (1 mL).
-
Add the ammonia solution in 1,4-dioxane (5-10 equiv).
-
Seal the tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired dibenzo[b,f][1][4]oxazepinone.
Ultrasound-Assisted One-Pot Synthesis of Dibenzo[b,f][1][4]oxazepines[1]
This method provides an environmentally friendly, catalyst-free approach to dibenzoxazepines.
Materials:
-
Substituted 2-aminophenol
-
Substituted 2-chlorobenzaldehyde
-
Base (e.g., potassium carbonate)
-
Solvent (as specified in the original procedure)
Procedure:
-
In a suitable vessel, mix the 2-aminophenol derivative (1 mmol), 2-chlorobenzaldehyde derivative (1 mmol), and the base (2 mmol).
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at ambient temperature for approximately 50 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the pure dibenzo[b,f][1][4]oxazepine.
Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines[3]
This protocol outlines a one-pot, three-component reaction under solvent-free conditions.
Materials:
-
Dibenzoxazepine imine component
-
gem-Diactivated olefin (e.g., 2-benzylidenemalononitrile)
-
Isocyanide (e.g., cyclohexyl isocyanide)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add the dibenzoxazepine imine (0.50 mmol), the gem-diactivated olefin (0.55 mmol), and the isocyanide (0.55 mmol).
-
Heat the reaction mixture in an oil bath at 100 °C with stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure pyrrole-fused dibenzoxazepine.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Ultrasound-assisted synthesis of dibenzoxazepines.
Caption: Isocyanide-based multicomponent reaction pathway.
References
- 1. One-pot, clean and energy efficient synthesis of dibenzo[b,f][1,4]oxazepine derivatives promoted by ultrasound [ajgreenchem.com]
- 2. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Structure-Activity Relationships in 10,11-Dihydrodibenzo[b,f]oxazepine Analogs for Anticonvulsant Activity
A detailed examination of the structure-activity relationships (SAR) of 10,11-Dihydrodibenzo[b,f]oxazepine analogs reveals critical insights into the structural requirements for potent anticonvulsant activity. This guide provides a comparative analysis of two distinct series of analogs, highlighting the impact of structural modifications on their efficacy and neurotoxicity. The data presented is intended for researchers, scientists, and drug development professionals engaged in the design of novel central nervous system (CNS) agents.
The 10,11-dihydrodibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs. Analogs of this tricyclic system have been extensively investigated for a variety of biological activities, with a significant focus on their potential as anticonvulsant agents. This guide will compare the SAR of two series of analogs: 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine derivatives and a series of N-acyl and N-carbamoyl-10,11-dihydrodibenzo[b,f]oxazepine derivatives.
Key Findings in Structure-Activity Relationship (SAR)
Analysis of the available data indicates that substitutions at the 10-position of the dibenzo[b,f]oxazepine core significantly influence anticonvulsant activity.
10-Alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine Derivatives
A study by Gong et al. (2010) on a series of 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine derivatives provided significant quantitative data on their anticonvulsant and neurotoxic effects. The key SAR observations from this series are:
-
Effect of Alkoxy Chain Length: The anticonvulsant activity in the maximal electroshock (MES) test was found to be dependent on the length of the alkoxy chain at the 10-position. Activity generally increased with chain length, peaking with the heptyloxy derivative (8f ), which demonstrated an ED₅₀ of 6.9 mg/kg.[1]
-
Neurotoxicity: Neurotoxicity, as measured by the rotarod test (TD₅₀), also showed a correlation with the alkoxy chain length. Longer chains tended to increase neurotoxicity.
-
Protective Index (PI): The protective index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window of a compound. The heptyloxy derivative (8f ) exhibited the most favorable PI of 9.5, indicating a good separation between its effective and toxic doses.[1]
N-Acyl and N-Carbamoyl-10,11-dihydrodibenzo[b,f]oxazepine Derivatives
Research by Nagarajan et al. (1985) on N-acyl and N-carbamoyl derivatives of 10,11-dihydrodibenzo[b,f][1][2]oxazepine provides more qualitative insights into the SAR of this scaffold.
-
Substitutions at the 10-position: Introduction of acyl, carbamoyl, and thiocarbamoyl groups at the 10-position yielded compounds with varying degrees of anticonvulsant activity.
-
Impact of Ring Substituents: The presence of a nitro or amino group at the 2-position of the dibenzo[b,f]oxazepine ring system was explored. Several of these derivatives showed moderate activity in the electroshock test. For instance, 10,11-dihydro-2-nitrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide and 2-amino-10-dimethylcarbamoyl-dibenz[b,f][1][2]oxazepine displayed moderate activity. However, these compounds were inactive against chemoshock-induced seizures.
Data Presentation
The following tables summarize the quantitative data for the anticonvulsant activity and neurotoxicity of the 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine derivatives.
Table 1: Anticonvulsant Activity and Neurotoxicity of 10-Alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine Derivatives
| Compound | R (Alkoxy Group) | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |
| 8a | Methoxy | 38.5 | > 300 | > 7.8 |
| 8b | Ethoxy | 25.1 | > 300 | > 11.9 |
| 8c | Propoxy | 18.9 | > 300 | > 15.8 |
| 8d | Butoxy | 15.2 | 189.6 | 12.5 |
| 8e | Pentyloxy | 11.7 | 128.4 | 11.0 |
| 8f | Heptyloxy | 6.9 | 65.5 | 9.5 |
| Carbamazepine | - | 8.8 | 76.5 | 8.7 |
| Phenytoin | - | 9.9 | 68.3 | 6.9 |
Data sourced from Gong et al., 2010.[1]
Experimental Protocols
Maximal Electroshock (MES) Test
The maximal electroshock test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle control, usually via intraperitoneal (i.p.) injection.
-
At the time of peak drug effect, a supramaximal electrical stimulus is delivered through the electrodes.
-
Stimulus Parameters:
-
Current: 50 mA for mice
-
Frequency: 60 Hz
-
Duration: 0.2 seconds
-
-
The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Rotarod Neurotoxicity Test
The rotarod test is used to assess motor coordination and identify potential neurological deficits or neurotoxicity of a test compound.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Animals (typically mice) are trained to walk on the rotating rod at a constant speed (e.g., 10 rpm).
-
On the test day, animals are administered the test compound or vehicle control.
-
At the time of peak drug effect, the animals are placed on the rotating rod.
-
The time the animal remains on the rod (latency to fall) is recorded.
-
A predetermined cutoff time (e.g., 120 seconds) is typically used.
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test (fall off the rod), is determined.
Visualization of SAR Logic
The following diagram illustrates the general structure-activity relationship observed for the 10-alkoxy-substituted triazolo-dibenzo[b,f]oxazepine analogs.
Caption: SAR of 10-alkoxy triazolo-dibenzo[b,f]oxazepines.
Conclusion
The structure-activity relationship of 10,11-dihydrodibenzo[b,f]oxazepine analogs demonstrates that modifications at the 10-position are a key determinant of anticonvulsant activity. For the 10-alkoxy-triazolo fused series, a clear trend of increasing potency with longer alkyl chains was observed, with the heptyloxy derivative showing the most promise. However, this was accompanied by an increase in neurotoxicity. The N-acyl and N-carbamoyl derivatives also show that substitutions at the 10-position can confer anticonvulsant properties. These findings provide a valuable framework for the rational design of novel and more effective anticonvulsant agents based on the 10,11-dihydrodibenzo[b,f]oxazepine scaffold. Further optimization could focus on balancing the lipophilicity introduced by the 10-substituent to maximize anticonvulsant potency while minimizing neurotoxicity.
References
A Comparative Analysis of the Biological Activities of Dibenzo[b,f]oxazepine and Dibenzo[b,f]azepine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related tricyclic cores: dibenzo[b,f]oxazepine and dibenzo[b,f]azepine. This objective analysis, supported by experimental data, aims to elucidate the pharmacological nuances that arise from the substitution of an oxygen atom for a nitrogen atom in the central seven-membered ring.
Core Structural Differences
The fundamental difference between these two scaffolds lies in the heteroatom within the central ring. Dibenzo[b,f]oxazepine possesses an oxygen atom, while dibenzo[b,f]azepine contains a nitrogen atom. This seemingly minor alteration significantly influences the electronics, conformation, and ultimately, the biological activity of the resulting molecules.
Comparative Biological Activities
While both scaffolds are prevalent in centrally acting drugs, their derivatives exhibit distinct pharmacological profiles. Dibenzo[b,f]oxazepine derivatives are most commonly associated with antipsychotic and antidepressant activities, primarily through modulation of dopamine and serotonin receptors. In contrast, dibenzo[b,f]azepine derivatives are well-established as anticonvulsants, with a primary mechanism involving the blockade of voltage-gated sodium channels. However, research has demonstrated a broader range of activities for both scaffolds, including anticancer and antihistaminic effects.
Central Nervous System Activity
Dibenzo[b,f]oxazepine Derivatives (e.g., Loxapine, Amoxapine)
Derivatives of dibenzo[b,f]oxazepine, such as the antipsychotic loxapine and its N-demethylated metabolite and antidepressant amoxapine, exert their effects through a multi-receptorial mechanism.[1][2] Their clinical efficacy is attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] Amoxapine also inhibits the reuptake of norepinephrine and serotonin, contributing to its antidepressant properties.[6][7][8]
Dibenzo[b,f]azepine Derivatives (e.g., Carbamazepine)
Carbamazepine, a cornerstone in the treatment of epilepsy and neuropathic pain, primarily functions as a voltage-gated sodium channel blocker.[9][10][11][12][13] By stabilizing the inactive state of these channels, it limits the repetitive firing of neurons that underlies seizure activity.[10][11] Interestingly, recent studies have also identified carbamazepine as a ligand for the Wnt receptor Frizzled-8, suggesting a role in signaling pathways beyond ion channel modulation.[14][15]
A notable study directly comparing the two scaffolds identified both dibenzazepine and dibenzoxazepine derivatives as potent blockers of the Nav1.7 sodium channel, indicating an overlap in their potential therapeutic applications for pain.
Anticancer Activity
Recent research has highlighted the potential of dibenzo[b,f]azepine derivatives as anticancer agents.[16][17][18] Certain isoxazoline-tethered derivatives have demonstrated significant inhibition of cancer cell invasion and proliferation.[16][17][18]
Quantitative Comparison of Biological Activity
The following tables summarize the receptor binding affinities and other biological activities of representative compounds from both classes.
Table 1: Receptor Binding Affinities (Ki in nM) of Dibenzo[b,f]oxazepine Derivatives
| Compound | D2 | 5-HT2A | H1 | M1 | α1-Adrenergic | NET | SERT |
| Loxapine | 1.1 | 6.6 | - | - | - | - | - |
| Amoxapine | 16 | 0.5 | 1.5 | 53 | 14 | 16 | 49 |
Data sourced from publicly available databases and literature. Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: Biological Activity of Dibenzo[b,f]azepine Derivatives
| Compound | Biological Activity | Target | IC50 / Kd |
| Carbamazepine | Anticonvulsant | Voltage-gated sodium channels | - |
| Carbamazepine | Wnt signaling inhibition | Frizzled-8 Receptor | 17 µM (Kd) |
| Isoxazoline derivative 4g | Anticancer (cell invasion) | - | ~10 µM |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Kd is the equilibrium dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: General experimental workflow for comparing the biological activities.
Caption: Simplified Dopamine D2 receptor signaling pathway antagonism.
Caption: Mechanism of voltage-gated sodium channel blockade.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol is a generalized method for determining the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration and varying concentrations of the test compound (e.g., loxapine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Voltage-Gated Sodium Channel Assay (Automated Patch Clamp)
This protocol describes a method for assessing the inhibitory effect of a compound on voltage-gated sodium channels.
-
Cell Culture: A cell line stably expressing the sodium channel subtype of interest (e.g., HEK-293 cells expressing Nav1.7) is cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an appropriate extracellular solution.
-
Automated Patch Clamp: The cell suspension and test compounds are loaded onto an automated patch-clamp system. The instrument performs automated whole-cell patch-clamp recordings from individual cells.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a hyperpolarized potential and then applying a depolarizing step.
-
Compound Application: The test compound (e.g., carbamazepine) is applied to the cell at various concentrations, and the effect on the sodium current is measured.
-
Data Analysis: The peak sodium current amplitude is measured before and after compound application. The concentration-response curve is plotted, and the IC50 value is determined by fitting the data to a suitable equation.
Conclusion
The dibenzo[b,f]oxazepine and dibenzo[b,f]azepine scaffolds, while structurally similar, give rise to compounds with distinct and, in some cases, overlapping biological activities. The oxazepine core is more commonly associated with multi-receptor antagonists targeting dopamine and serotonin systems, leading to antipsychotic and antidepressant effects. The azepine core is a hallmark of potent anticonvulsants acting on voltage-gated sodium channels, with an expanding role in other areas such as oncology. The direct comparison of their effects on sodium channels suggests that the pharmacological boundaries of these privileged structures are not absolute. Further research into hybrid structures and broader screening of derivatives will likely uncover novel therapeutic agents with unique pharmacological profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 17. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new synthetic method for 10,11-Dihydrodibenzo[b,f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
The tricyclic core of 10,11-Dihydrodibenzo[b,f]oxazepine is a key structural motif in a variety of pharmacologically active compounds. As research into new therapeutic agents continues, the demand for efficient and scalable synthetic routes to this scaffold remains high. This guide provides a comparative analysis of a novel synthetic methodology against established routes for the preparation of 10,11-Dihydrodibenzo[b,f]oxazepine and its derivatives, supported by experimental data to inform synthetic strategy.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for a recently developed three-step synthesis of a 10,11-Dihydrodibenzo[b,f]azepin-10-ol derivative, a closely related analogue, and contrasts it with traditional methods for constructing the dibenzo[b,f]oxazepine ring system.
| Parameter | New Three-Step Method (Microwave-Assisted) [1] | Classical Method: Ullmann Condensation | Classical Method: Smiles Rearrangement |
| Starting Materials | o-nitrobenzyl chlorides, 2-chlorobenzaldehydes | 2-aminophenol, o-halobenzaldehyde | Substituted phenol, o-nitrohalobenzene |
| Key Reaction Steps | Nucleophilic addition, Nitro reduction, Intramolecular Buchwald-Hartwig coupling | Ullmann condensation, Cyclization | Smiles Rearrangement |
| Overall Yield | 31-42%[1] | Variable, often moderate to good | Generally moderate to good |
| Reaction Time | ~16-24 hours (total) | 24-48 hours | 12-24 hours |
| Reaction Temperature | 135-170 °C (microwave)[1] | 100-180 °C | Room temperature to 100 °C |
| Catalyst/Reagent | Pd(OAc)₂, Xantphos, K₂CO₃[1] | Copper catalyst, Base (e.g., K₂CO₃) | Strong base (e.g., NaH, KOH) |
| Solvent | Toluene[1] | DMF, DMSO, or other high-boiling polar aprotic solvents | DMSO, DMF, THF |
| Substrate Scope | Demonstrated with various substituted phenyl rings[1] | Broad, but can be sensitive to steric hindrance | Generally good, but sensitive to electronic effects |
| Purity/Purification | Purification of intermediate not required, final product purified by chromatography[1] | Often requires chromatographic purification | Purification typically required |
Experimental Workflow of the New Synthetic Method
The following diagram illustrates the key stages of the novel three-step synthesis.
Caption: Workflow of the new three-step synthesis.
Experimental Protocols
New Three-Step Synthetic Method[1]
Step 1: Synthesis of 2-(2-nitrophenyl)-1-(2-chlorophenyl)ethanol intermediate To a solution of the o-nitrobenzyl chloride (1.0 eq) and 2-chlorobenzaldehyde (1.2 eq) in anhydrous toluene, tetrakis(dimethylamino)ethylene (TDAE) (1.5 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate The crude product from Step 1 is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added, and the mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the amino alcohol intermediate.
Step 3: Intramolecular Buchwald-Hartwig Coupling to form the Dibenzo[b,f]azepine Scaffold The 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1.0 eq), palladium acetate (Pd(OAc)₂, 0.1 eq), Xantphos (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) are placed in a microwave vial with anhydrous toluene. The mixture is heated under microwave irradiation at 170 °C for 8 hours. After cooling, the mixture is filtered and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the final 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative.
Classical Method: Ullmann Condensation
A mixture of 2-aminophenol (1.0 eq), o-chlorobenzaldehyde (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120-140 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting intermediate is then typically cyclized under acidic or basic conditions to yield the dibenzo[b,f]oxazepine core. Purification is generally performed by column chromatography.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 10,11-Dihydrodibenzo[b,f]oxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 10,11-Dihydrodibenzo[b,f]oxazepine derivatives, a class of compounds investigated for a range of therapeutic applications, most notably as anticonvulsant agents. The following sections present available quantitative data from in vivo anticonvulsant screening and in vitro antimicrobial assays, alongside detailed experimental protocols for key methodologies.
In Vivo Anticonvulsant Efficacy
Derivatives of 10,11-Dihydrodibenzo[b,f]oxazepine have been primarily evaluated for their anticonvulsant properties using rodent models. The maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures, are standard assays for this purpose. Neurotoxicity is often assessed using the rotarod test to determine the therapeutic index.
A notable derivative, 10-Heptyloxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine, has demonstrated significant anticonvulsant activity in the MES test.[3] The median effective dose (ED50) for this compound was found to be 6.9 mg/kg, with a protective index (PI) of 9.5, indicating a favorable window between its therapeutic and toxic doses.[3]
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| 10-Heptyloxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine (8f) | MES | Mice | i.p. | 6.9 | Not Reported | 9.5 | [3] |
In Vitro Antimicrobial Activity
For instance, certain novel oxazepine derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with MIC values as low as 6.25 µg/mL for a mixture of diastereomers.[4] Another study on dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes reported low antimicrobial activity against E. coli and C. albicans with a MIC of 1250 μg/mL for one derivative.[5]
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Mixture of oxazepine diastereomers (9 and 10) | Bacillus subtilis | 6.25 | [4] |
| Oxazepine derivative 5 | Pseudomonas fluorescens | 12.5 | [4] |
| Oxazepine derivative 4 | Staphylococcus aureus | 12.5 | [4] |
| Oxazepine derivative 18 | Staphylococcus aureus | 1.562 | [4] |
| Oxazepine derivative 18 | Escherichia coli | 3.125 | [4] |
| Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oxime (7c) | Escherichia coli | 1250 | [5] |
| Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oxime (7c) | Candida albicans | 1250 | [5] |
Experimental Protocols
In Vivo Methodologies
1. Maximal Electroshock (MES) Test
The MES test is a preclinical model used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Apparatus : An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animal Preparation : Male CF-1 or C57BL/6 mice (25-30 g) are acclimated to the laboratory environment. Prior to the test, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the eyes to minimize discomfort.
-
Procedure :
-
The test compound is administered to groups of animals at various doses via the desired route (e.g., intraperitoneally).
-
At the time of peak effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint : The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response. The ED50, the dose that protects 50% of the animals, is then calculated.
2. Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.
-
Apparatus : A rotating rod apparatus (rotarod).
-
Procedure :
-
Animals are trained to balance on the rotating rod.
-
On the test day, the compound is administered, and at the time of peak effect, the animals are placed on the rotarod.
-
The time the animal remains on the rod is recorded.
-
-
Endpoint : The inability to remain on the rod for a predetermined amount of time is considered an indication of neurotoxicity. The TD50, the dose at which 50% of the animals fail the test, is calculated.
In Vitro Methodology
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : Sterile 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial strains, and the test compound.
-
Procedure :
-
A serial dilution of the test compound is prepared in the growth medium in the wells of the microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (no compound) and negative (no microorganism) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Endpoint : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
Caption: Experimental workflow for in vivo anticonvulsant evaluation.
Caption: Proposed mechanism of action via sodium channel blockade.
References
- 1. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 10,11-Dihydrodibenzo[b,f]oxazepine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of key compounds based on the 10,11-Dihydrodibenzo[b,f]oxazepine scaffold. The primary focus is on the well-established antipsychotic, loxapine, and its active metabolite, amoxapine. For a broader context, their binding affinities are compared with other notable atypical antipsychotics. All quantitative data is supported by experimental evidence from in vitro radioligand binding assays.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of loxapine, amoxapine, and other related atypical antipsychotics for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the polypharmacology of these compounds and predicting their potential on-target and off-target effects.
| Compound | D₂ | D₃ | D₄ | 5-HT₂ₐ | 5-HT₂𝒸 | α₁ₐ | α₂ₐ | H₁ | M₁ |
| Loxapine | 1.8 | 10 | 1.9 | 0.5 | 13 | 17 | 130 | 3.1 | 130 |
| Amoxapine | 16 | 47 | 8.1 | 0.5 | 2 | 23 | 210 | 3 | 430 |
| Clozapine | 126 | 214 | 21 | 1.6 | 7.9 | 7 | 13 | 1.1 | 1.9 |
| Olanzapine | 1.1 | 2.5 | 29 | 4 | 11 | 19 | 230 | 7 | 26 |
| Asenapine | 1.3 | 0.43 | 1.1 | 0.06 | 0.03 | 1.2 | 1.2 | 1 | >10,000 |
| Iloperidone | 6.3 | 7.1 | 5.7 | 5.6 | - | 3.7 | 11 | 42 | >10,000 |
Data compiled from various in vitro radioligand binding studies.
Experimental Protocols: Radioligand Displacement Assay
The binding affinities presented in this guide are primarily determined using in vitro radioligand displacement assays. This technique is a robust method for characterizing the interaction of a compound with a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, which allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors) are included.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by 10,11-Dihydrodibenzo[b,f]oxazepine-based compounds and a typical experimental workflow.
Benchmarking Novel Dibenzoxazepine Derivatives: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive analysis of newly developed dibenzoxazepine derivatives, benchmarking their performance against established atypical antipsychotics, primarily clozapine and olanzapine. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy, receptor engagement, and potential side-effect profiles supported by experimental data.
The development of novel dibenzoxazepine derivatives is driven by the need for antipsychotics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile than existing treatments. The following sections detail the comparative pharmacology, experimental protocols for evaluation, and the underlying signaling pathways.
Comparative Efficacy and Receptor Affinity
The therapeutic effects of atypical antipsychotics are primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][2] An optimal balance of high affinity for 5-HT2A receptors and moderate affinity for D2 receptors is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS).[3]
Below are tables summarizing the in vitro receptor binding affinities and in vivo potency of hypothetical new dibenzoxazepine derivatives (Compounds A, B, and C) compared to the established drugs, clozapine and olanzapine.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT2C | Muscarinic M1 | Histamine H1 | Adrenergic α1 |
| Compound A | 25.5 | 5.2 | 15.8 | >1000 | 30.1 | 45.6 |
| Compound B | 15.8 | 10.1 | 8.4 | 250.6 | 12.5 | 28.9 |
| Compound C | 40.2 | 2.1 | 5.5 | >1000 | 5.2 | 18.7 |
| Clozapine | 12.6 - 167 | 5.4 - 13 | 7.9 | 1.9 | 6.3 | 6.9 |
| Olanzapine | 11 - 31 | 4 - 25 | 11 | 2.5 | 7 | 19 |
Note: Data for Clozapine and Olanzapine are compiled from various sources and may show a range of values. Data for Compounds A, B, and C are representative examples for illustrative purposes.
Table 2: Comparative In Vivo Antipsychotic Potency and Side Effect Profile
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Prepulse Inhibition (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) |
| Compound A | 1.5 | 1.2 | > 50 |
| Compound B | 0.8 | 0.6 | 35 |
| Compound C | 2.1 | 1.8 | > 50 |
| Clozapine | 5.0 - 10.0 | 2.5 - 5.0 | > 100 |
| Olanzapine | 0.5 - 1.5 | 0.2 - 0.8 | 10 - 20 |
Note: Data for Clozapine and Olanzapine are compiled from various preclinical studies. Data for Compounds A, B, and C are representative examples for illustrative purposes.
Signaling Pathways and Experimental Workflows
The mechanism of action of dibenzoxazepine derivatives and other atypical antipsychotics involves the modulation of complex neurotransmitter signaling pathways. The primary pathways of interest are the dopaminergic and serotonergic systems in the brain.
Caption: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways.
The evaluation of novel dibenzoxazepine derivatives follows a standardized preclinical workflow designed to assess their potential as antipsychotic agents.
Caption: Preclinical workflow for dibenzoxazepine derivative evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of novel compounds. The following are outlines for key experiments used in the preclinical evaluation of dibenzoxazepine derivatives.
In Vitro: Radioligand Receptor Binding Assay (Dopamine D2)
This assay determines the affinity of a test compound for the dopamine D2 receptor.
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from cultured cells (e.g., HEK293) through homogenization and centrifugation.
-
Assay Buffer: A buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 (pH 7.4) is used.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) is incubated with the cell membranes and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo: Amphetamine-Induced Hyperlocomotion in Rodents
This model assesses the potential of a compound to reverse dopamine-agonist-induced hyperactivity, a proxy for antipsychotic efficacy.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.
-
Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), d-amphetamine (e.g., 1-2 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes post-amphetamine injection.
-
Data Analysis: The dose of the test compound that produces a 50% reduction in the amphetamine-induced increase in locomotor activity (ED50) is calculated.
In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: Male Wistar rats or C57BL/6 mice are used.
-
Apparatus: Startle chambers that can deliver acoustic stimuli (a weak prepulse and a strong startle pulse) and measure the startle response.
-
Acclimation: Animals are acclimated to the startle chambers with background white noise.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Test Session: A series of trials are presented, including trials with the startle pulse alone and trials where the startle pulse is preceded by a prepulse at varying intensities.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials. The ability of the test compound to reverse a deficit in PPI (e.g., induced by a psychostimulant like apomorphine) is assessed.
References
- 1. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological profiles in rats of novel antipsychotics with combined dopamine D2/serotonin 5-HT1A activity: comparison with typical and atypical conventional antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 10,11-Dihydrodibenzo[b,f]oxazepine: A Comprehensive Guide
Navigating the Disposal of 10,11-Dihydrodibenzo[b,f][1][2]oxazepine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 10,11-Dihydrodibenzo[b,f][1][2]oxazepine, ensuring compliance and minimizing risk.
Hazard Profile and Safety Recommendations
10,11-Dihydrodibenzo[b,f][1][2]oxazepine is a chemical compound that requires careful handling. While specific disposal guidelines for this exact compound are not extensively documented, information on structurally similar chemicals and general hazardous waste protocols provide a clear framework for its management. The compound is classified as a combustible solid and is known to cause skin and eye irritation, as well as potential respiratory irritation.[3] Therefore, it must be treated as hazardous waste.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[3][4][5]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[3][6]
-
Segregation: Keep this chemical waste segregated from other waste streams, particularly from incompatible materials.[1][5]
Quantitative Data Summary
For quick reference, the key identifiers and properties of 10,11-Dihydrodibenzo[b,f][1][2]oxazepine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2244-60-2 | [7] |
| Molecular Formula | C₁₃H₁₁NO | [7][8] |
| Molecular Weight | 197.23 g/mol | [8][9] |
| Appearance | Colorless to Yellow Solid | [7] |
| Storage | Store at 2-8°C in a tightly closed container. | [7] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of 10,11-Dihydrodibenzo[b,f][1][2]oxazepine.
1. Waste Identification and Segregation:
-
All materials contaminated with 10,11-Dihydrodibenzo[b,f][1][2]oxazepine, including the pure compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials, must be treated as hazardous waste.[4]
-
Segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination and adverse reactions.[1][5]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid 10,11-Dihydrodibenzo[b,f][1][2]oxazepine waste in a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[5][10] The original manufacturer's container, if in good condition, is a suitable option for disposal of the pure chemical.[10]
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and clearly labeled hazardous waste container for liquids.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "10,11-Dihydrodibenzo[b,f][1][2]oxazepine."[5][10] Do not use abbreviations.
-
Container Integrity: Ensure the waste container is in good condition, with a secure, screw-on cap to prevent leaks.[1][10] The container should not be filled beyond 90% capacity to allow for expansion.[1]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[1][4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.[10] This can be a larger, chemically resistant tray or bin.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[10]
-
Follow all institutional procedures for waste manifest documentation and pickup.
-
Do not dispose of this chemical down the drain or in regular trash.[2]
5. Empty Container Disposal:
-
Empty containers that held 10,11-Dihydrodibenzo[b,f][1][2]oxazepine must be triple-rinsed with a suitable solvent.[11]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing, the container can typically be disposed of in the regular trash, but confirm this with your local regulations.[11]
Disposal Workflow Diagram
The logical steps for the proper disposal of 10,11-Dihydrodibenzo[b,f][1][2]oxazepine are illustrated in the workflow diagram below.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPINE | 2244-60-2 [sigmaaldrich.com]
- 8. 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine | C13H11NO | CID 648933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Essential Safety and Handling Guide for 10,11-Dihydrodibenzo[b,f][1][2]oxazepine
This guide provides crucial safety and logistical information for the handling of 10,11-Dihydrodibenzo[b,f][1][2]oxazepine (CAS Number: 2244-60-2) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment
10,11-Dihydrodibenzo[b,f][1][2]oxazepine is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] It is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][3] |
| Skin Protection | Impervious protective gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Prevent the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with 10,11-Dihydrodibenzo[b,f][1][2]oxazepine should be considered hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
